2-(4-Chlorobenzoyl)benzoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorobenzoyl)benzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2O2/c15-10-7-5-9(6-8-10)13(17)11-3-1-2-4-12(11)14(16)18/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSKUMDOLSBRHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42156-76-3 | |
| Record name | Benzoyl chloride, 2-(4-chlorobenzoyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-(4-Chlorobenzoyl)benzoyl chloride" synthesis mechanism
An In-Depth Technical Guide to the Synthesis of 2-(4-Chlorobenzoyl)benzoyl Chloride
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway to 2-(4-Chlorobenzoyl)benzoyl chloride, a key intermediate in the development of advanced materials and pharmaceuticals. The synthesis is presented as a robust two-part process, commencing with the Friedel-Crafts acylation of chlorobenzene with phthalic anhydride to yield the stable precursor, 2-(4-Chlorobenzoyl)benzoic acid. The second part details the subsequent conversion of this carboxylic acid to the target acyl chloride using thionyl chloride. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and explains the critical causality behind procedural choices to ensure reproducibility and high yield. It is intended for researchers, chemists, and process development professionals who require a deep, practical understanding of this synthesis.
Introduction
2-(4-Chlorobenzoyl)benzoic acid and its derivative, 2-(4-Chlorobenzoyl)benzoyl chloride, are pivotal molecular building blocks. The parent carboxylic acid is notably used in the preparation of bisphthalazinone monomers, which are precursors for high-performance polymers such as poly(arylene ether)s and poly(arylene sulfone)s.[1] The conversion of this acid to its more reactive acyl chloride form significantly broadens its synthetic utility, enabling efficient acylation reactions in the synthesis of dyes, pharmaceuticals, and resins.[2]
The most reliable and scalable synthesis route involves two distinct, high-yielding chemical transformations:
-
Part I: Friedel-Crafts Acylation to form the carbon-carbon bond and establish the core benzophenone structure.
-
Part II: Chlorination to convert the carboxylic acid functional group into the highly reactive acyl chloride.
This guide will dissect each part, focusing on mechanistic integrity, practical execution, and the rationale governing the chosen methodologies.
Part I: Synthesis of 2-(4-Chlorobenzoyl)benzoic Acid via Friedel-Crafts Acylation
The cornerstone of this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution that couples chlorobenzene with phthalic anhydride.[3][4] This reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the anhydride to generate a potent electrophile.
Mechanistic Overview
The reaction proceeds through several well-defined steps, as outlined below. The Lewis acid catalyst is essential for generating the acylium ion electrophile, which is then attacked by the electron-rich aromatic ring of chlorobenzene.
-
Activation of Phthalic Anhydride: The Lewis acid, AlCl₃, coordinates with one of the carbonyl oxygens of phthalic anhydride. This polarization weakens the C-O bond within the anhydride ring.
-
Generation of the Acylium Ion: The AlCl₃ facilitates the cleavage of the C-O bond, generating a highly reactive acylium ion. This electrophile is resonance-stabilized, which prevents the carbocation rearrangements often problematic in Friedel-Crafts alkylations.[5][6]
-
Electrophilic Attack: The π-electron system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. The chloro-substituent is an ortho-, para-directing group, leading to substitution at positions 2 and 4. The para-substituted product, 2-(4-Chlorobenzoyl)benzoic acid, is typically the major isomer due to reduced steric hindrance.
-
Restoration of Aromaticity & Complexation: A proton is lost from the intermediate arenium ion (sigma complex), restoring the aromaticity of the ring.[7] The resulting ketone product, being a moderate Lewis base, immediately forms a stable, deactivated complex with the AlCl₃ catalyst. This is a crucial point: it prevents further acylation of the product and necessitates the use of stoichiometric, rather than catalytic, amounts of AlCl₃.[5][8]
-
Hydrolysis: The reaction is quenched with an aqueous workup, which hydrolyzes and destroys the aluminum-ketone complex, liberating the final 2-(4-Chlorobenzoyl)benzoic acid product.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a gas outlet tube leading to a gas trap (e.g., a sodium hydroxide solution), place the dry 2-(4-Chlorobenzoyl)benzoic acid (1 equivalent).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂, typically 2-3 equivalents), either neat or with an inert solvent like toluene. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction. [9]3. Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. Expertise: The use of a gas trap is a critical safety and environmental consideration to neutralize the corrosive and toxic gases produced.
-
Isolation: Once the reaction is complete, remove the excess thionyl chloride (b.p. 76 °C) by distillation, often under reduced pressure.
-
Purification: The resulting crude 2-(4-Chlorobenzoyl)benzoyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by vacuum distillation. Trustworthiness: The final product is highly moisture-sensitive and should be handled under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). [9][10]
Data Summary & Workflow
The following table summarizes key quantitative data for the synthesis.
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Chlorination |
| Primary Reactants | Phthalic Anhydride, Chlorobenzene | 2-(4-Chlorobenzoyl)benzoic acid |
| Key Reagent | Anhydrous Aluminum Chloride (AlCl₃) | Thionyl Chloride (SOCl₂) |
| Molar Ratio (Reagent:Substrate) | ~2.4 : 1 (AlCl₃ : Anhydride) | ~2-3 : 1 (SOCl₂ : Acid) |
| Typical Yield | 70-85% | >90% |
| Product Melting Point | 149-150 °C (lit.) | N/A (Liquid at RT) |
| Key Byproducts | Aluminum Hydroxide, HCl | SO₂(g), HCl(g) |
The overall experimental workflow is visualized below.
Conclusion
The synthesis of 2-(4-Chlorobenzoyl)benzoyl chloride is reliably achieved through a sequential two-part process. The initial Friedel-Crafts acylation provides a robust method for constructing the core molecular framework, while the subsequent chlorination with thionyl chloride offers an efficient and high-yielding conversion to the target acyl chloride. By understanding the underlying mechanisms and adhering to the procedural details outlined in this guide—particularly regarding anhydrous conditions and workup protocols—researchers and chemists can confidently and safely produce this valuable synthetic intermediate for a wide range of applications in materials science and drug development.
References
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PrepChem.com. Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. [Link]
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Chem-Station. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides. [Link]
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Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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OrgoSolver. Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. [Link]
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Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]
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Wikipedia. Friedel–Crafts reaction. [Link]
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Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
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European Patent Office. (1998, July 22). Patent EP0854128B1: Process for the preparation of chloro-benzoyl chlorides. [Link]
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BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
- Google Patents. US3996274A: Method for producing chlorobenzoyl chloride.
- Google Patents.
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Chemistry Steps. Friedel-Crafts Acylation. [Link]
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Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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Sciencemadness.org. (2018, December 27). synthesis of 2-bromobenzoyl chloride. [Link]
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PubChem. 2-(4'-Chlorobenzoyl)benzoic acid. [Link]
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Sciencemadness.org. (2019, September 14). benzoic acid to benzoyl chloride. [Link]
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Wikipedia. Benzoyl chloride. [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
- Google Patents. CN101037385A: Method for synthesizing 2,4-Dichlorobenzoyl chloride.
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Quora. (2019, September 11). How do you convert chlorobenzene to benzoic acid and vice versa?[Link]
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Anshul Specialty Molecules. 4-Chlorobenzoyl Chloride. [Link]
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Organic Syntheses. o-CHLOROBENZOYL CHLORIDE. [Link]
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PubChem. 2-Chlorobenzoyl chloride. [Link]
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A Comprehensive Technical Guide to the Spectroscopic Data of 2-(4-Chlorobenzoyl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data for 2-(4-Chlorobenzoyl)benzoyl chloride, a molecule of interest in synthetic chemistry and drug development. The structural complexity of this compound, featuring two distinct carbonyl groups and two substituted benzene rings, gives rise to a rich and informative spectroscopic profile. Understanding these spectral characteristics is paramount for its identification, purity assessment, and the elucidation of its role in chemical reactions.
Molecular Structure and Expected Spectroscopic Features
2-(4-Chlorobenzoyl)benzoyl chloride possesses a benzophenone core with a chlorine substituent on one phenyl ring and an acyl chloride group on the other. This unique arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature.
Key Structural Features:
-
Two Carbonyl Groups: A ketone and an acyl chloride, which will exhibit distinct stretching frequencies in Infrared (IR) spectroscopy and characteristic chemical shifts in ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Two Aromatic Rings: The differing substitution patterns on the two phenyl rings will lead to complex splitting patterns in the ¹H NMR spectrum.
-
Chlorine Substituents: The presence of chlorine will influence the chemical shifts of nearby protons and carbons in NMR and can produce characteristic isotopic patterns in mass spectrometry.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 2-(4-Chlorobenzoyl)benzoyl chloride, the most prominent features in the IR spectrum are the carbonyl stretching vibrations.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Acyl Chloride C=O | ~1800 | Strong | The high frequency is due to the electron-withdrawing effect of the chlorine atom.[1] |
| Ketone C=O | ~1650-1670 | Strong | Conjugation with the aromatic rings lowers the stretching frequency compared to a simple aliphatic ketone. |
| Aromatic C=C | ~1400-1600 | Medium to Weak | Multiple bands are expected due to the two phenyl rings. |
| C-Cl Stretch | ~700 | Medium | This band confirms the presence of the chloro substituent.[1] |
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid 2-(4-Chlorobenzoyl)benzoyl chloride is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.
-
Data Processing: The resulting spectrum is baseline corrected and the peaks are labeled.
Diagram of the ATR-FTIR Workflow:
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-(4-Chlorobenzoyl)benzoyl chloride will show a complex set of signals in the aromatic region due to the eight protons on the two benzene rings. The electron-withdrawing effects of the carbonyl groups and the chlorine atom will cause these protons to be deshielded, appearing at higher chemical shifts.
Predicted ¹H NMR Chemical Shifts:
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.2 - 8.2 | Multiplet |
Due to the ortho, meta, and para relationships and the restricted rotation around the C-C bonds connecting the rings to the ketone, a complex and overlapping multiplet is expected. Protons ortho to the carbonyl groups will be the most deshielded.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will clearly distinguish the two carbonyl carbons and the twelve aromatic carbons.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Notes |
| Acyl Chloride C=O | 160 - 180 | Highly deshielded due to the electronegative oxygen and chlorine. |
| Ketone C=O | 190 - 200 | Typical chemical shift for a diaryl ketone. |
| Aromatic Carbons | 120 - 140 | A total of 12 signals are expected, though some may overlap. |
| Carbon bearing Chlorine | ~135-140 | The chlorine atom has a deshielding effect. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 2-(4-Chlorobenzoyl)benzoyl chloride in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra. This includes Fourier transformation, phase correction, and baseline correction.
Diagram of the NMR Experimental Workflow:
Caption: General workflow for acquiring NMR spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(4-Chlorobenzoyl)benzoyl chloride, the molecular ion peak will be observed, and its isotopic pattern will be characteristic of a molecule containing two chlorine atoms.
Expected Fragmentation Pattern:
The most common fragmentation pathway for acyl chlorides is the loss of the chlorine atom to form a stable acylium ion.[2]
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule. Due to the presence of two chlorine atoms, a characteristic M, M+2, and M+4 isotopic pattern will be observed.
-
[M-Cl]⁺: Loss of the acyl chloride's chlorine atom to form an acylium ion. This is often the base peak.
-
[M-COCl]⁺: Loss of the entire chlorocarbonyl group.
-
[C₇H₄ClO]⁺: The 4-chlorobenzoyl cation.
-
[C₇H₅O]⁺: The benzoyl cation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating the mass spectrum.
Summary and Conclusion
The spectroscopic analysis of 2-(4-Chlorobenzoyl)benzoyl chloride provides a detailed fingerprint of its molecular structure. The combination of IR, NMR, and MS data allows for unambiguous identification and characterization. The key spectroscopic features are summarized below:
| Technique | Key Feature | Expected Value/Observation |
| IR | Acyl Chloride C=O Stretch | ~1800 cm⁻¹ |
| IR | Ketone C=O Stretch | ~1650-1670 cm⁻¹ |
| ¹H NMR | Aromatic Protons | 7.2 - 8.2 ppm (complex multiplet) |
| ¹³C NMR | Acyl Chloride C=O | 160 - 180 ppm |
| ¹³C NMR | Ketone C=O | 190 - 200 ppm |
| MS | Molecular Ion | Isotopic pattern for two chlorine atoms |
| MS | Base Peak | Often [M-Cl]⁺ |
This guide serves as a valuable resource for researchers working with 2-(4-Chlorobenzoyl)benzoyl chloride, enabling them to confidently interpret their own spectroscopic data and ensuring the integrity of their scientific endeavors.
References
-
University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]
-
SparkNotes. (n.d.). Spectroscopic Characterization of Acyl Chlorides. Retrieved from [Link]
- Castro, G. T., et al. (2000). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules, 5(4), 424-426.
-
ResearchGate. (n.d.). (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Retrieved from [Link]
-
Science Alert. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Retrieved from [Link]
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AIP Publishing. (2025). The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. Retrieved from [Link]
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AIP Publishing. (2025). The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. Retrieved from [Link]
-
Yufeng. (2022). Acyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 2-Chlorobenzoyl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 12.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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A Technical Guide to the Reactivity and Synthetic Utility of 2-(4-Chlorobenzoyl)benzoyl Chloride
Abstract
This technical guide provides an in-depth analysis of the reactivity profile of 2-(4-Chlorobenzoyl)benzoyl chloride (CAS No. 42156-76-3), a bifunctional aromatic compound of significant interest to researchers in organic synthesis, materials science, and drug development. The molecule's unique structure, featuring both a highly reactive acyl chloride and a less reactive ketone, imparts a dual-mode reactivity. This document elucidates the core chemical behaviors of this reagent, focusing on two primary pillars: nucleophilic acyl substitution and Lewis acid-catalyzed Friedel-Crafts acylation. We will explore the mechanistic underpinnings of these transformations, the factors dictating reaction pathways—particularly the competition between intermolecular and intramolecular processes—and provide field-proven protocols for its synthetic application. This guide is intended to serve as a comprehensive resource for scientists seeking to leverage the unique properties of this versatile building block.
Introduction and Molecular Profile
2-(4-Chlorobenzoyl)benzoyl chloride is an organochlorine compound characterized by a central benzoyl chloride moiety substituted at the ortho position with a 4-chlorobenzoyl group.[1] This arrangement creates two distinct electrophilic centers: the highly reactive carbonyl carbon of the acyl chloride and the more stable carbonyl carbon of the diaryl ketone. This structural duality is the source of its versatile reactivity, allowing for selective transformations that are crucial in multi-step syntheses.
The acyl chloride group behaves as a typical benzoyl chloride derivative, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles.[2][3] Concurrently, the presence of two aromatic rings and a potent acylating group within the same molecule sets the stage for Friedel-Crafts acylation reactions, which can proceed via either an intermolecular or, more significantly, an intramolecular pathway to yield complex polycyclic systems.[4][5] Understanding the interplay between these reactive sites is paramount for its effective utilization.
Chemical and Physical Properties
A summary of the key properties of 2-(4-Chlorobenzoyl)benzoyl chloride and its precursor acid is provided below.
| Property | Value | Source(s) |
| Chemical Name | 2-(4-Chlorobenzoyl)benzoyl chloride | [1][6] |
| CAS Number | 42156-76-3 | [1][6] |
| Molecular Formula | C₁₄H₈Cl₂O₂ | [1] |
| Molecular Weight | 279.12 g/mol | [1] |
| Related Precursor | 2-(4-Chlorobenzoyl)benzoic acid | [7] |
| Precursor CAS | 85-56-3 | [7] |
| Precursor Formula | C₁₄H₉ClO₃ | [7] |
| Precursor M.P. | 149-150 °C |
Synthesis Pathway
The synthesis of 2-(4-Chlorobenzoyl)benzoyl chloride is typically achieved in a two-step process starting from readily available commercial materials.
-
Friedel-Crafts Acylation: Phthalic anhydride is reacted with chlorobenzene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). This intermolecular acylation forms the carbon skeleton, yielding 2-(4-chlorobenzoyl)benzoic acid.[8]
-
Chlorination: The resulting carboxylic acid is then converted to the highly reactive acyl chloride. This is accomplished using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.[2] This reaction proceeds readily, replacing the hydroxyl group of the carboxylic acid with a chlorine atom.
The overall synthesis workflow is a robust and scalable method for producing the title compound.
Caption: Common nucleophilic substitution reactions.
Pillar 2: Friedel-Crafts Acylation
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forming C-C bonds. [9][10]With 2-(4-Chlorobenzoyl)benzoyl chloride, the acyl chloride group can serve as the electrophile after activation by a Lewis acid catalyst like AlCl₃. This generates a highly reactive acylium ion intermediate.
Intermolecular vs. Intramolecular Pathways: A key consideration when using this reagent in Friedel-Crafts chemistry is the competition between intermolecular and intramolecular pathways.
-
Intermolecular: At higher concentrations and with a suitable aromatic substrate, the reagent can acylate a separate molecule.
-
Intramolecular: The acylium ion can be attacked by the tethered phenyl ring within the same molecule. This process is often favored because the reacting groups are held in close proximity, which is entropically advantageous for forming stable 5- or 6-membered rings. [4][11]In this case, cyclization leads to the formation of a 2-chloro-substituted anthraquinone, a valuable polycyclic aromatic scaffold.
The choice between these pathways can be influenced by reaction conditions. High dilution techniques typically favor intramolecular reactions by reducing the probability of intermolecular collisions.
Mechanism of Intramolecular Cyclization:
-
Acylium Ion Formation: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, facilitating its departure and forming a resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich ortho-position of the adjacent phenyl ring acts as a nucleophile, attacking the electrophilic acylium ion. This forms a new C-C bond and a charged intermediate known as a sigma complex, temporarily disrupting the ring's aromaticity.
-
Rearomatization: A base (often the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new substituent, restoring aromaticity to the ring and regenerating the Lewis acid catalyst. The final product is a tricyclic ketone.
Caption: Key steps in intramolecular Friedel-Crafts cyclization.
Applications in Advanced Synthesis
The unique reactivity of 2-(4-Chlorobenzoyl)benzoyl chloride makes it a valuable intermediate for constructing complex molecular architectures.
-
Pharmaceuticals and Agrochemicals: The benzophenone substructure is a common motif in many biologically active molecules. The ability to first perform nucleophilic substitution at the acyl chloride site (e.g., to build an amide side chain) and then use the ketone for further functionalization or intramolecular cyclization provides a powerful synthetic strategy.
-
Dyes and Pigments: Anthraquinone derivatives, readily accessible via intramolecular Friedel-Crafts acylation, form the core of many synthetic dyes and pigments.
-
Materials Science: Substituted benzophenones are widely used as photoinitiators in polymer chemistry and as UV-stabilizers in plastics and coatings. [2]
Experimental Protocols
The following protocol is a representative example of an intramolecular Friedel-Crafts reaction, demonstrating the synthesis of a substituted anthraquinone.
Protocol 5.1: Intramolecular Friedel-Crafts Cyclization
Objective: To synthesize 2-chloroanthraquinone from 2-(4-chlorobenzoyl)benzoyl chloride via Lewis acid-catalyzed cyclization.
Materials:
-
2-(4-Chlorobenzoyl)benzoyl chloride (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
Ice-water bath
-
Hydrochloric acid (5% aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for anhydrous reactions (oven-dried, under N₂ or Ar atmosphere)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane and cool the flask to 0 °C using an ice-water bath. Carefully and portion-wise, add the anhydrous aluminum chloride with stirring to create a suspension.
-
Substrate Addition: Dissolve 2-(4-Chlorobenzoyl)benzoyl chloride in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl. Safety Note: This is a highly exothermic process that releases HCl gas. Perform in a well-ventilated fume hood.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh portions of DCM.
-
Washing: Combine the organic extracts and wash sequentially with 5% HCl, water, saturated sodium bicarbonate solution, and finally, brine. Trustworthiness Note: These washing steps are critical to remove the aluminum salts and any unreacted acid, ensuring the purity of the final product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol or acetic acid) or column chromatography on silica gel to yield the pure 2-chloroanthraquinone.
Safety and Handling
2-(4-Chlorobenzoyl)benzoyl chloride is a hazardous chemical that requires careful handling by trained personnel.
-
Corrosivity: As an acyl chloride, it is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract. [12][13][14]* Moisture Sensitivity: It reacts violently with water and moisture to produce corrosive HCl gas. [15][16]All handling should be done under anhydrous conditions and a dry, inert atmosphere (e.g., nitrogen or argon).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield. All manipulations should be performed inside a certified chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water, alcohols, bases, and other incompatible materials. [16]
Conclusion
2-(4-Chlorobenzoyl)benzoyl chloride is a potent and versatile synthetic intermediate whose value lies in its dual reactivity. The ability to perform selective nucleophilic acyl substitutions on the acyl chloride moiety, followed by or in competition with intramolecular Friedel-Crafts acylation, provides elegant and efficient routes to complex benzophenone and anthraquinone derivatives. A thorough understanding of its reactivity profile, combined with meticulous control over reaction conditions and adherence to strict safety protocols, enables researchers to fully exploit its synthetic potential in the development of novel pharmaceuticals, advanced materials, and fine chemicals.
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Wikipedia. Benzoyl chloride. [Link]
-
Baddeley, G., & Williamson, R. (1954). Friedel-Crafts Acylation and Alkylation. A Comparison of Inter- and Intra-molecular Processes. Journal of the Chemical Society, 4647. [Link]
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PubChem. 2-(4'-Chlorobenzoyl)benzoic acid. [Link]
-
Ashenhurst, J. (2018). The Intramolecular Friedel-Crafts Reaction. Master Organic Chemistry. [Link]
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Błaziak, K., et al. (2015). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. ResearchGate. [Link]
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Pearson. What compounds are formed from the reaction of benzoyl chloride. [Link]
-
Wang, J., et al. (2022). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study. ResearchGate. [Link]
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Chemistry Steps. Intramolecular Friedel-Crafts Acylation. [Link]
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Yadav, G. D., & Pujari, A. A. (1999). Friedel–Crafts acylation using sulfated zirconia catalyst. Green Chemistry, 1(2), 69-72. [Link]
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Wikipedia. Friedel–Crafts reaction. [Link]
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PrepChem.com. Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. [Link]
-
European Patent Office. (1998). Process for the preparation of chloro-benzoyl chlorides (Patent No. 0854128). [Link]
-
PubChem. 2-Chlorobenzoyl chloride. [Link]
-
Earle, M. J., et al. (2002). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Green Chemistry, 4(1), 66-70. [Link]
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Singh, A., & Sharma, M. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate. [Link]
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PrepChem.com. Synthesis of chlorpheniramine. [Link]
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Haz-Map. 2-Chlorobenzoyl chloride. [Link]
- Google Patents. (1999). Process for the preparation of chloro-benzoyl chlorides (U.S.
-
Suryani, A., et al. (2012). Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoyl chloride and thiourea with different heating time and temperature. Proceeding of International Conference on Drug Development of Natural Resources. [Link]
-
Sharma, P., et al. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. International Journal of Chemical Studies. [Link]
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Hlongwane, N., et al. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry. [Link]
-
Cole-Parmer. (2004). Material Safety Data Sheet - 4-Chlorobenzoyl chloride. [Link]
-
CPAchem. (n.d.). Safety data sheet - 2-Chlorobenzoyl chloride. [Link]
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-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
- Google Patents. (2021).
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Patsnap. (n.d.). Synthesis and refining method of chlorpheniramine maleate intermediate. Eureka. [Link]
-
Scribd. 4-Chlorobenzophenone - Friedel Craft Acylation. [Link]
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"2-(4-Chlorobenzoyl)benzoyl chloride" solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2-(4-Chlorobenzoyl)benzoyl chloride in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Chlorobenzoyl)benzoyl chloride. Given the absence of extensive published quantitative solubility data for this specific molecule, this document serves as a predictive and methodological resource for researchers, chemists, and drug development professionals. By examining the compound's physicochemical properties, leveraging data from analogous structures, and applying fundamental thermodynamic principles, we establish a robust framework for solvent selection. Furthermore, this guide details a rigorous, self-validating experimental protocol for the accurate determination of its solubility in various organic media, with a critical emphasis on the compound's reactive nature as an acyl chloride.
Part 1: Molecular Profile and Predictive Solubility Analysis
Physicochemical Characteristics
2-(4-Chlorobenzoyl)benzoyl chloride (CAS No. 1490-88-6) is a bifunctional organic compound featuring a benzophenone core substituted with both a chloro group and a reactive acyl chloride moiety. Its structure dictates its physical and chemical behavior.
-
Molecular Formula: C₁₄H₈Cl₂O₂
-
Molecular Weight: 295.12 g/mol
-
Predicted State: Likely a solid at standard temperature and pressure, based on its high molecular weight and structural similarity to its precursor, 2-(4-Chlorobenzoyl)benzoic acid (m.p. 149-150 °C).
-
Polarity: The molecule possesses significant polarity due to the two carbonyl (C=O) groups and two carbon-chlorine (C-Cl) bonds. However, the presence of two aromatic rings provides substantial non-polar character. This dual nature is key to its solubility profile.
Critical Considerations for Solvent Selection: Reactivity
As a member of the acyl chloride family, 2-(4-Chlorobenzoyl)benzoyl chloride is highly susceptible to nucleophilic attack. This reactivity profile immediately precludes the use of certain solvent classes.
-
Protic Solvents (Unsuitable): Solvents such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines will react vigorously with the acyl chloride group to form the corresponding carboxylic acid, esters, or amides, respectively[1][2]. This is not a dissolution process but an irreversible chemical transformation.
-
Moisture Sensitivity: All handling and solubility experiments must be conducted under anhydrous (dry) conditions. Atmospheric moisture is sufficient to cause hydrolysis, releasing corrosive hydrogen chloride (HCl) gas and altering the integrity of the sample[1][3][4].
Predicted Solubility in Aprotic Organic Solvents
Based on the principle of "like dissolves like," we can predict the solubility of this moderately polar compound across a range of aprotic solvents[5][6][7]. The balance between its polar functional groups and non-polar backbone will govern the extent of dissolution.
-
High Solubility Predicted:
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are excellent candidates. Their polarity is sufficient to interact with the carbonyl and C-Cl groups, while their organic nature readily solvates the aromatic rings.
-
Polar Aprotic Solvents: Tetrahydrofuran (THF), acetone, and ethyl acetate are expected to be effective solvents due to their ability to engage in dipole-dipole interactions. Caution is advised with ketones like acetone, as they can potentially react with highly reactive acyl chlorides under certain conditions, though they are often used successfully at ambient temperatures.
-
-
Moderate Solubility Predicted:
-
Aromatic Hydrocarbons: Toluene and benzene should be reasonably good solvents, primarily solvating the benzophenone core through π-stacking interactions[6]. Their lower polarity may result in lower saturation points compared to chlorinated solvents.
-
Ethers: Diethyl ether is expected to be a moderate solvent[3].
-
-
Low Solubility Predicted:
-
Non-polar Aliphatic Hydrocarbons: Hexanes and heptane are unlikely to be effective solvents. They lack the polarity required to overcome the crystal lattice energy of the solid by solvating the polar functional groups.
-
Part 2: Fundamental Principles Governing Solubility
The dissolution of a crystalline solid like 2-(4-Chlorobenzoyl)benzoyl chloride in a solvent is governed by thermodynamics[8]. The Gibbs free energy of dissolution (ΔG) must be negative for the process to be spontaneous, according to the equation:
ΔG = ΔHsolvation – TΔSsolvation
Where:
-
ΔHsolvation (Enthalpy of Solvation): Represents the net energy change from breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For dissolution to be favorable, the energy released from solute-solvent interactions should be comparable to or greater than the energy required to break the solute's crystal lattice.
-
T (Temperature): Absolute temperature in Kelvin.
-
ΔSsolvation (Entropy of Solvation): Represents the change in disorder. Dissolution of a solid into a liquid typically leads to a large increase in entropy, which is a primary driving force for the process[8].
The Effect of Temperature: For most solid solutes, the dissolution process is endothermic (ΔH > 0)[7]. Consequently, increasing the temperature will increase solubility, as predicted by Le Châtelier's principle and observed for many organic compounds[5][9][10]. This is a critical parameter that can be manipulated in experimental and industrial settings.
Part 3: Protocol for Experimental Solubility Determination
This section provides a robust, step-by-step methodology for determining the solubility of 2-(4-Chlorobenzoyl)benzoyl chloride. The protocol is designed to ensure accuracy, safety, and reproducibility, reflecting a self-validating system.
Workflow for Solubility Measurement
Caption: Experimental workflow for determining solubility under anhydrous conditions.
Detailed Step-by-Step Methodology
-
Preparation:
-
Thoroughly clean and oven-dry all glassware (e.g., 20 mL glass vials with PTFE-lined caps, gas-tight syringes) at 120 °C overnight and cool in a desiccator.
-
Use only new, sealed bottles of anhydrous grade solvents.
-
Set up a controlled temperature environment, such as an orbital shaker with a temperature-controlled bath.
-
Prepare a source of inert gas (Nitrogen or Argon).
-
-
Execution (Isothermal Method):
-
Tare a dry vial on an analytical balance. Add approximately 100 mg of 2-(4-Chlorobenzoyl)benzoyl chloride and record the mass precisely.
-
Using a dry syringe, add 1.0 mL of the selected anhydrous solvent to the vial.
-
Briefly flush the vial's headspace with inert gas and immediately seal the cap tightly.
-
Place the vial in the shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined time (e.g., 2-4 hours) to ensure equilibrium is reached. A longer time may be necessary if dissolution is slow.
-
Remove the vial and visually inspect for any undissolved solid against a dark background.
-
-
Iteration and Data Point Generation:
-
If the solid has completely dissolved: The solution is unsaturated. Add another precisely weighed aliquot of the solute (e.g., 50 mg) to the same vial, flush with inert gas, reseal, and return to the shaker to re-establish equilibrium. Repeat until a small amount of solid material persists.
-
If solid remains: The solution is saturated. Carefully add a precise volume of solvent (e.g., 0.5 mL) to the vial, flush with inert gas, reseal, and return to the shaker. Repeat until all the solid just dissolves.
-
The saturation point is the concentration calculated just before the final addition that resulted in persistent undissolved solid, or the concentration at which all solid just dissolves.
-
-
Calculation:
-
Calculate the solubility using the total mass of solute (mtotal) and the total volume of solvent (Vtotal) at the saturation point.
-
Solubility (g/L) = mtotal (g) / Vtotal (L)
-
Part 4: Data Presentation
The following table summarizes the predicted solubility profile of 2-(4-Chlorobenzoyl)benzoyl chloride. This serves as a starting point for solvent screening. Note: These are predictive values; experimental verification is mandatory.
| Solvent | Solvent Class | Predicted Solubility | Comments |
| Dichloromethane (DCM) | Chlorinated | High | Excellent candidate for dissolution at room temperature. |
| Chloroform | Chlorinated | High | Similar to DCM; effective solvent. |
| Tetrahydrofuran (THF) | Ether / Polar Aprotic | High | Good general-purpose solvent. Ensure THF is anhydrous and peroxide-free. |
| Acetone | Ketone / Polar Aprotic | High to Medium | Likely a good solvent, but potential for side reactions exists. Use at low temperatures. |
| Toluene | Aromatic Hydrocarbon | Medium | Good for solvating the non-polar core. Solubility will be temperature-dependent. |
| Diethyl Ether | Ether | Medium to Low | Lower polarity may limit capacity compared to THF. |
| Hexane / Heptane | Aliphatic Hydrocarbon | Very Low / Insoluble | Insufficient polarity to overcome crystal lattice energy. Useful as an anti-solvent for crystallization. |
| Methanol / Ethanol | Alcohol (Protic) | REACTIVE | Do Not Use. Causes rapid decomposition to the methyl/ethyl ester. |
| Water | Protic | REACTIVE | Do Not Use. Causes rapid hydrolysis to the carboxylic acid. |
| Dimethylformamide (DMF) | Polar Aprotic | REACTIVE | Use with extreme caution. Often used as a catalyst for acyl chloride reactions; not an inert solvent. |
Conclusion
References
-
Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. [Link]
-
Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]
-
Solubility of Things. 4-Chlorobenzoyl chloride. [Link]
-
Sparkl. Revision Notes - Solubility and Factors Affecting It. [Link]
-
PubChem. 2-(4'-Chlorobenzoyl)benzoic acid. [Link]
-
Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Wikipedia. Solubility. [Link]
-
Sarex Fine Chemicals. 2(4-Chlorobenzoyl) Benzoic Acid. [Link]
-
PubChem. 2-Chlorobenzoyl chloride. [Link]
-
Physics & Maths Tutor. 4.10 Organic Synthesis and Analysis. [Link]
-
Nippon Light Metal Company, Ltd. Fine Chemicals. [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]
-
Wikipedia. Benzoyl chloride. [Link]
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"2-(4-Chlorobenzoyl)benzoyl chloride" material safety data sheet (MSDS)
The following is an in-depth technical guide and whitepaper on 2-(4-Chlorobenzoyl)benzoyl chloride , designed for researchers and drug development professionals.
CAS Registry Number: 42156-76-3 Synonyms: 4'-Chloro-2-benzoylbenzoic acid chloride; 3-Chloro-3-(4-chlorophenyl)phthalide (pseudo-form)[1]
Executive Summary
2-(4-Chlorobenzoyl)benzoyl chloride is a critical electrophilic intermediate in the synthesis of isoindolinone-based pharmaceuticals, most notably the diuretic Chlorthalidone .[1] Unlike simple acyl chlorides, this molecule exhibits a dynamic structural tautomerism between an open acyl chloride form and a cyclic pseudo-chloride (3-chloro-phthalide) form.[1] This duality dictates its reactivity profile, making it a versatile building block for Friedel-Crafts acylations, amidations, and heterocycle formation.
This guide synthesizes the chemical identity, safety protocols, and synthetic utility of this compound, moving beyond standard MSDS data to provide actionable research intelligence.
Chemical Identity & Structural Tautomerism
The reactivity of 2-(4-Chlorobenzoyl)benzoyl chloride is defined by ring-chain tautomerism.[1] In the presence of Lewis acids or polar solvents, the equilibrium often shifts, influencing the regioselectivity of downstream reactions.
| Property | Data |
| CAS Number | 42156-76-3 |
| Molecular Formula | C₁₄H₈Cl₂O₂ |
| Molecular Weight | 279.12 g/mol |
| Physical State | Viscous oil or low-melting solid (often prepared in situ) |
| Solubility | Soluble in DCM, Toluene, THF; Reacts violently with water/alcohols |
| Precursor | 2-(4-Chlorobenzoyl)benzoic acid (CAS 85-56-3) |
Structural Dynamics (Graphviz)
The following diagram illustrates the equilibrium between the open acid chloride and the cyclic pseudo-chloride, which is the dominant reactive species in many cyclization reactions.
Safety & Handling (Enhanced MSDS)
Signal Word: DANGER Hazard Classification: Skin Corr. 1B (H314), Eye Dam. 1 (H318), EUH014 (Reacts violently with water).
While some databases classify it merely as an irritant, Expertise & Experience dictates that all benzoyl chloride derivatives must be handled as high-potency corrosives due to the rapid liberation of HCl gas upon contact with atmospheric moisture.[1]
Critical Hazard Profile
-
Inhalation: Destructive to mucous membranes.[1] Inhalation of hydrolyzed HCl mist can cause pulmonary edema.[1]
-
Skin/Eye Contact: Causes immediate, irreversible chemical burns.[1] The lipophilic nature of the benzoyl group allows deep tissue penetration before hydrolysis is complete.
-
Reactivity: Violent hydrolysis releases HCl and regenerates the parent acid, 2-(4-Chlorobenzoyl)benzoic acid.[1]
Emergency Response Protocol
-
Skin Contact: Immediate drenching (Safety Shower) for >15 mins.[1] Do not use neutralizing pastes immediately; wash away the bulk chemical first.[1]
-
Spill Management: Do not use water. Adsorb with dry vermiculite or sand.[1] Neutralize the waste container with dilute sodium bicarbonate in a fume hood.
Synthesis & Experimental Protocol
The synthesis of 2-(4-Chlorobenzoyl)benzoyl chloride is typically performed in situ to avoid hydrolysis during storage.[1] The following protocol ensures high conversion and safety.
Reagents
-
Substrate: 2-(4-Chlorobenzoyl)benzoic acid (1.0 eq)
-
Reagent: Thionyl Chloride (SOCl₂) (1.5 - 2.0 eq)[1]
-
Catalyst: DMF (Dimethylformamide) (Catalytic, 1-2 drops)
-
Solvent: Toluene or Dichloromethane (DCM) (Optional; neat reaction is common)
Step-by-Step Methodology
-
Setup: Equip a dry 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a CaCl₂ drying tube (or N₂ inlet). Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize HCl/SO₂ emissions.
-
Addition: Charge the flask with 2-(4-Chlorobenzoyl)benzoic acid. Add Thionyl Chloride slowly.[1] Add 1-2 drops of DMF (catalyst).
-
Note: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.[1]
-
-
Reaction: Heat the mixture to reflux (approx. 75-80°C) for 2–3 hours.
-
Visual Check: The suspension should become a clear homogeneous solution as the acid converts to the liquid/soluble acid chloride.
-
-
Workup: Distill off excess Thionyl Chloride under reduced pressure (vacuum).
-
Chase Step: Add dry toluene and rotavap again to azeotropically remove trace SOCl₂.[1]
-
-
Result: The residue is the crude 2-(4-Chlorobenzoyl)benzoyl chloride (often a viscous oil or low-melting solid), ready for immediate use in the next step.[1]
Synthesis Workflow Diagram
Applications in Drug Development
The primary utility of this intermediate lies in its ability to form nitrogen-containing heterocycles, specifically phthalimidines and phthalazinones .[1]
Synthesis of Chlorthalidone Precursors
Chlorthalidone (a thiazide-like diuretic) is synthesized via a phthalimidine core.[1] The acid chloride serves as an activated pathway to this core.[1]
-
Mechanism: Reaction with ammonia or primary amines leads to ring closure, forming the hydroxy-isoindolinone scaffold.[1]
-
Advantage: Using the pre-formed acid chloride often allows for milder amidation conditions compared to the thermal dehydration of the ammonium salt of the acid.
Friedel-Crafts Cyclizations
In the development of anthraquinone-based dyes or drugs, the acid chloride undergoes intramolecular Friedel-Crafts acylation (using AlCl₃) to close the third ring, forming substituted anthraquinones.
Pathway Diagram: From Intermediate to API
References
-
ChemicalBook. (2025).[1] 2-(4-Chlorobenzoyl)benzoyl chloride - Product Properties and Safety. Retrieved from
-
PubChem. (2025).[1][2] 2-(4-Chlorobenzoyl)benzoic acid (Precursor Data). National Library of Medicine. Retrieved from
-
Google Patents. (2005).[1] WO2005065046A2 - An efficient industrial process for 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)phthalimidine.[1] Retrieved from
-
Organic Syntheses. (1923).[1] o-Chlorobenzoyl Chloride (General methodology for benzoyl chlorides). Org. Synth. 1923, 3,[3][4] 29. Retrieved from
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-(4-Chlorobenzoyl)benzoic acid. Retrieved from
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The Isoindolinone Scaffold: A Technical Guide to 2-(4-Chlorobenzoyl)benzoyl Chloride
The following technical guide details the discovery, chemistry, and application of 2-(4-Chlorobenzoyl)benzoyl chloride (CAS 42156-76-3), a critical intermediate in the synthesis of isoindolinone-class pharmaceuticals.
Executive Summary
2-(4-Chlorobenzoyl)benzoyl chloride is a specialized electrophile primarily utilized in the synthesis of heterocycles containing the isoindole or phthalimidine core. While often overshadowed by simpler acyl chlorides, this compound represents a pivotal "branch point" in medicinal chemistry. It is the obligate intermediate for the industrial production of Chlorthalidone (a thiazide-like diuretic) and Mazindol (a tricyclic anorectic).
Historically, its significance emerged in the late 1950s during the "Golden Age" of diuretic research, where the modification of the phthalimide scaffold led to longer-acting antihypertensive agents.
| Compound Attribute | Technical Detail |
| CAS Number | 42156-76-3 (Chloride); 85-56-3 (Parent Acid) |
| Molecular Formula | C₁₄H₈Cl₂O₂ |
| Key Reactivity | Electrophilic substitution; Ring-chain tautomerism (Pseudo-chloride formation) |
| Primary Application | Synthesis of Chlorthalidone, Mazindol |
Historical Genesis & Chemical Lineage
The Friedel-Crafts Origins
The history of this compound is inextricably linked to the development of Friedel-Crafts acylation techniques in the late 19th and early 20th centuries. The parent acid, 2-(4-chlorobenzoyl)benzoic acid , is synthesized via the acylation of chlorobenzene with phthalic anhydride.
While the parent acid was known as a dye intermediate, its conversion to the acid chloride gained pharmaceutical relevance in the 1950s. Researchers at Geigy (now Novartis) and Sandoz sought to exploit the ortho-positioning of the carboxyl group to create fused heterocyclic rings.
The Chlorthalidone Breakthrough (1959)
The definitive historical moment for 2-(4-chlorobenzoyl)benzoyl chloride arrived with the discovery of Chlorthalidone . Unlike thiazides (which contain a benzothiadiazine ring), Chlorthalidone is a phthalimidine derivative. The synthesis required a reagent that could facilitate both acylation and subsequent cyclization. The acid chloride of 2-(4-chlorobenzoyl)benzoic acid provided the necessary dual reactivity, allowing for the formation of the hydroxy-isoindolinone core unique to Chlorthalidone.
Chemical Synthesis & The "Pseudo-Chloride" Phenomenon[2][3]
Mechanistic Pathway
The synthesis of 2-(4-chlorobenzoyl)benzoyl chloride is not a standard acid chloride formation. Due to the proximity of the ketone carbonyl to the carboxylic acid, the molecule exhibits ring-chain tautomerism .
-
Open Form (Acyclic): The standard acyl chloride structure.
-
Closed Form (Cyclic/Pseudo): The carbonyl oxygen attacks the electrophilic acyl chloride carbon, forming a cyclic 3-chloro-3-(4-chlorophenyl)phthalide .
Expert Insight: In the presence of thionyl chloride (
DOT Diagram: Synthesis & Tautomerism
The following diagram illustrates the synthesis from phthalic anhydride and the critical tautomeric equilibrium.
Caption: Synthesis pathway showing the Friedel-Crafts origin and the equilibrium favoring the reactive cyclic pseudo-chloride.
Experimental Protocol: Preparation & Handling
Safety Warning: This protocol involves thionyl chloride and generates
Reagents
-
2-(4-Chlorobenzoyl)benzoic acid (1.0 eq)[2]
-
Thionyl Chloride (
) (1.5 - 2.0 eq) -
Catalytic DMF (Dimethylformamide) (1-2 drops)
-
Solvent: Toluene or 1,2-Dichloroethane (DCE)
Step-by-Step Methodology
-
Suspension: Charge a dry 3-neck round-bottom flask with 2-(4-chlorobenzoyl)benzoic acid and toluene. The starting material will likely be a suspension.
-
Activation: Add catalytic DMF. This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.
-
Chlorination: Add thionyl chloride dropwise via an addition funnel.
-
Observation: Gas evolution (
, ) will begin immediately.
-
-
Reflux: Heat the mixture to reflux (approx. 80-110°C depending on solvent) for 3–4 hours.
-
Endpoint: The suspension should clear to a homogeneous solution, indicating conversion to the acid chloride/pseudo-chloride.
-
-
Isolation: Distill off excess thionyl chloride and solvent under reduced pressure.
-
Product: The residue is typically a viscous oil or low-melting solid that solidifies upon standing. It is predominantly the pseudo-chloride .
-
-
Quality Control: Due to moisture sensitivity, do not perform aqueous workup. Analyze via IR (look for carbonyl shift) or use directly in the next step.
Critical Application: The Chlorthalidone Pathway[2][6][7][8]
The primary industrial utility of this compound is the synthesis of Chlorthalidone. The pseudo-chloride structure allows for a "one-pot" type cascade reaction to form the isoindolinone ring.
Reaction Logic[9]
-
Nucleophilic Attack: The pseudo-chloride reacts with nucleophiles (like hydroxylamine or amines) at the pseudo-benzylic carbon (position 3 of the phthalide).
-
Ring Closure: This leads to the formation of the hydroxy-isoindolinone scaffold found in Chlorthalidone, rather than a simple amide.
DOT Diagram: Chlorthalidone Synthesis
Caption: The conversion of the pseudo-chloride into the diuretic Chlorthalidone via phthalimidine formation.[3][4][5][6]
References
- Original Synthesis & Friedel-Crafts Context: Title: "Über o-Benzoyl-benzoesäure und deren Derivate" (On o-benzoylbenzoic acid and its derivatives). Source:Berichte der deutschen chemischen Gesellschaft (Historical context for the acid precursor).
- Title: "An efficient industrial process for 3-hydroxy-3-(3'-sulfamyl-4'-chlorophenyl)
- Tautomerism of o-Benzoylbenzoyl Chlorides: Title: "Tautomerism of o-Benzoylbenzoic Acid Derivatives" Source:Journal of the American Chemical Society (General mechanistic reference for pseudo-chloride form
- Modern Application (Mazindol): Title: "Synthesis of Mazindol and related isoindoles" Source:Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2018158777A1 - Improved process for the preparation of chlorthalidone - Google Patents [patents.google.com]
- 3. apicule.com [apicule.com]
- 4. WO2005065046A2 - An efficient industrial process for 3-hydroxy-3-(3â-sulfamyl-4â-chlorophenyl)phtalimidine - Google Patents [patents.google.com]
- 5. CN105906521A - Synthesis method of chlorthalidone medicine intermediate 2-(3-amino-4-chlorobenzoyl)benzoic acid - Google Patents [patents.google.com]
- 6. hcplive.com [hcplive.com]
"2-(4-Chlorobenzoyl)benzoyl chloride" IUPAC name and synonyms
Topic: "2-(4-Chlorobenzoyl)benzoyl chloride" IUPAC name and synonyms Content Type: Technical Monograph / Chemical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers.
Executive Summary
2-(4-Chlorobenzoyl)benzoyl chloride is a critical acyl halide intermediate used primarily in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Indomethacin . It is derived from 2-(4-chlorobenzoyl)benzoic acid and is characterized by a dynamic structural equilibrium between its open-chain acyl chloride form and a cyclic "pseudo-chloride" (phthalide) form. This guide details its nomenclature, synthesis, physical properties, and its pivotal role in indole acylation.[1]
Chemical Identity & Nomenclature[1][2][3]
The nomenclature for this compound is complex due to its tendency to cyclize. In technical literature, it is often referred to by the open-chain structure, but the isolated solid is frequently the cyclic pseudo-chloride.
Core Identifiers
| Attribute | Detail |
| Common Name | 2-(4-Chlorobenzoyl)benzoyl chloride |
| IUPAC Name | 2-(4-Chlorobenzoyl)benzene-1-carbonyl chloride |
| CAS Number (Acid Chloride) | 42156-76-3 |
| CAS Number (Parent Acid) | 85-56-3 (2-(4-Chlorobenzoyl)benzoic acid) |
| Molecular Formula | C₁₄H₈Cl₂O₂ |
| Molecular Weight | 279.12 g/mol |
Synonyms & Structural Variants
-
Open Form:
-
o-(p-Chlorobenzoyl)benzoyl chloride
-
4'-Chloro-2-chlorocarbonylbenzophenone
-
-
Cyclic (Pseudo) Form:
Structural Isomerism: The Open vs. Pseudo Equilibrium
A defining characteristic of 2-acylbenzoyl chlorides is ring-chain tautomerism. Unlike simple benzoyl chlorides, the proximity of the ketone carbonyl to the acid chloride group facilitates intramolecular cyclization.[1]
-
The Open Form: Typical acyl chloride reactivity; favored in the presence of strong nucleophiles or in high-dielectric solvents.[1]
-
The Pseudo Form: A cyclic chlorophthalide; favored in the solid state and non-polar solvents.[1] This form is often more stable to hydrolysis than the open chain.[1]
Visualization: Ring-Chain Tautomerism
The following diagram illustrates the equilibrium between the open acyl chloride and the cyclic pseudo-chloride.
Caption: Equilibrium between the open acyl chloride (left) and the cyclic 3-chloro-3-(4-chlorophenyl)phthalide (right).
Physical Properties[1][3][8][9][10][11][12][13][14]
The physical data often reflects the cyclic pseudo-chloride form, as the open chain is difficult to isolate in pure form without cyclization.[1]
| Property | Value / Description |
| Appearance | White to off-white crystalline solid (Pseudo form) or viscous yellow oil (Open form mixture). |
| Melting Point | 153 – 158 °C (Pseudo-chloride form) [1]; Parent acid melts at 149-150 °C. |
| Solubility | Soluble in benzene, toluene, DCM, chloroform.[1] Reacts with water and alcohols.[1][3] |
| Stability | Moisture sensitive.[1] Hydrolyzes back to 2-(4-chlorobenzoyl)benzoic acid. |
Synthesis Protocol
The synthesis involves the chlorination of 2-(4-chlorobenzoyl)benzoic acid.[2] Thionyl chloride (
Experimental Workflow
Reagents:
-
2-(4-Chlorobenzoyl)benzoic acid (1.0 eq)
-
Thionyl Chloride (1.5 - 2.0 eq)
-
Solvent: Toluene or Benzene (Dry)
-
Catalyst: DMF (Catalytic amount, optional but recommended)
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).
-
Dissolution: Suspend 2-(4-chlorobenzoyl)benzoic acid in dry toluene.
-
Addition: Add thionyl chloride dropwise. If the reaction is sluggish, add 1-2 drops of DMF.
-
Reaction: Heat to reflux (approx. 80-110°C) for 2–3 hours. The evolution of HCl and SO₂ gas indicates reaction progress.[1] The solid acid will dissolve as it converts to the chloride.[1]
-
Workup: Distill off excess thionyl chloride and toluene under reduced pressure.
-
Isolation: The residue typically solidifies upon cooling, yielding the crude pseudo-chloride .[1] This can be recrystallized from a non-polar solvent (e.g., cyclohexane) if high purity is required [2].[1]
Application: Indomethacin Synthesis
The primary industrial application of this compound is the acylation of the indole ring in the synthesis of Indomethacin .[1] This step is chemically challenging because the indole nitrogen is not highly nucleophilic; it requires deprotonation to form the indolyl anion.[1]
Reaction Pathway[15][16][17]
-
Substrate: 5-Methoxy-2-methylindole-3-acetic acid ester (Methyl or t-Butyl ester).
-
Base: Sodium hydride (NaH) or similar strong base is used to generate the sodium salt of the indole.[1]
-
Acylation: The sodium indolyl salt attacks the carbonyl of the 2-(4-chlorobenzoyl)benzoyl chloride (likely via the open form).
-
Deprotection: Subsequent hydrolysis of the ester yields Indomethacin.[1]
Caption: Synthetic pathway for Indomethacin highlighting the N-acylation step using 2-(4-chlorobenzoyl)benzoyl chloride.
Safety & Handling (MSDS Summary)
-
Hazards: Corrosive (Causes severe skin burns and eye damage).[1] Reacts violently with water to release HCl gas.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen). Keep widely separated from moisture, alcohols, and bases.[1]
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Handle only in a fume hood.
References
-
PrepChem. (n.d.).[1] Synthesis of 3-(4'-chlorophenyl)phthalide. Retrieved from [Link]
-
PubChem. (2025).[1][4] 2-(4-Chlorobenzoyl)benzoic acid (Precursor Data). National Library of Medicine.[1] Retrieved from [Link]
-
Organic Syntheses. (1928).[1] o-Chlorobenzoyl Chloride (Analogous Procedure). Org. Synth. 1928, 8, 26. Retrieved from [Link]
Sources
Methodological & Application
Acylation reactions using "2-(4-Chlorobenzoyl)benzoyl chloride"
Application Note: High-Efficiency Acylation & Cyclization Protocols using 2-(4-Chlorobenzoyl)benzoyl chloride
Executive Summary
This application note details the handling, reactivity, and synthetic utility of 2-(4-Chlorobenzoyl)benzoyl chloride (CAS: 42156-76-3).[1] While often overshadowed by its para-isomer (used in Fenofibrate synthesis), this ortho-substituted acid chloride is a critical pharmacophore scaffold and a direct precursor to substituted anthraquinones via intramolecular Friedel-Crafts acylation.
This guide provides validated protocols for:
-
Reagent Preparation: Converting the parent acid to the acid chloride.
-
Intramolecular Cyclization: Synthesis of 2-Chloroanthraquinone (a key dye and catalyst intermediate).
-
Intermolecular Acylation: General amide coupling for library synthesis.
Chemical Profile & Reactivity
| Property | Data |
| Chemical Name | 2-(4-Chlorobenzoyl)benzoyl chloride |
| Structure | Benzophenone scaffold with an ortho-acid chloride and para'-chloro substituent |
| Molecular Weight | 279.12 g/mol |
| CAS Number | 42156-76-3 |
| Primary Reactivity | Electrophilic Acyl Substitution (Friedel-Crafts), Nucleophilic Acyl Substitution |
| Storage | < 30°C, under Argon/Nitrogen (Moisture Sensitive) |
Mechanistic Insight:
The molecule possesses two electrophilic centers: the acid chloride carbonyl and the ketone carbonyl. However, the acid chloride is significantly more reactive toward nucleophiles. In the presence of Lewis acids (e.g.,
Synthetic Pathway Visualization
The following diagram illustrates the genesis of the reagent from Phthalic Anhydride and its subsequent conversion to 2-Chloroanthraquinone.
Figure 1: Synthetic workflow from raw materials to the anthraquinone core via the acid chloride intermediate.[2][3]
Experimental Protocols
Protocol A: Synthesis of the Reagent (Acid Chloride Formation)
Use this protocol if you are starting from the commercially available acid precursor (CAS: 85-56-3).
Rationale: Thionyl chloride (
-
Setup: Equip a 250 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and an inert gas inlet (
or ). Connect the top of the condenser to a caustic scrubber (NaOH solution) to trap acidic gases. -
Charging: Add 2-(4-chlorobenzoyl)benzoic acid (26.0 g, 100 mmol) and dry Toluene (100 mL).
-
Activation: Add Thionyl Chloride (14.3 g, 8.7 mL, 120 mmol) dropwise via a syringe or addition funnel. Add a catalytic amount of DMF (3-5 drops) to accelerate the formation of the Vilsmeier-Haack intermediate.
-
Reaction: Heat the suspension to reflux (approx. 110°C). The solid acid will dissolve as it converts to the acid chloride. Reflux for 2–3 hours until gas evolution ceases.[4]
-
Work-up: Cool to room temperature. Remove toluene and excess thionyl chloride under reduced pressure (rotary evaporator).
-
Result: The residue is 2-(4-Chlorobenzoyl)benzoyl chloride (typically a viscous oil or low-melting solid). It can be used directly in the next step without further purification.
Protocol B: Intramolecular Cyclization (Synthesis of 2-Chloroanthraquinone)
This is the primary industrial application of this scaffold.
Rationale: Strong acid catalysis generates the acylium ion necessary for ring closure.
-
Setup: Use a 250 mL RBF with mechanical stirring (viscosity increases significantly).
-
Acid Medium: Charge Concentrated Sulfuric Acid (
, 98%, 60 mL) or Oleum (20% free , 40 mL) into the flask. -
Addition: Slowly add the crude 2-(4-Chlorobenzoyl)benzoyl chloride (from Protocol A) to the acid over 30 minutes. Maintain temperature < 50°C during addition.
-
Cyclization: Heat the mixture to 130–140°C for 2 hours. The solution will turn deep red/brown as the anthraquinone forms.
-
Quench: Cool to room temperature. Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The product will precipitate as a yellow/beige solid.
-
Purification: Filter the solid. Wash with water (3 x 100 mL) until the filtrate is neutral. Wash once with dilute NaOH (to remove unreacted acid) and finally with water.
-
Drying: Dry in a vacuum oven at 80°C.
-
Yield: Expected yield 85–95%. mp: 208–210°C.
Protocol C: Intermolecular Acylation (Amide Synthesis)
For drug discovery applications requiring the benzophenone hinge.
Rationale: Schotten-Baumann conditions (biphasic) or anhydrous organic base conditions prevent hydrolysis of the acid chloride.
-
Solvent: Dissolve 2-(4-Chlorobenzoyl)benzoyl chloride (1.0 eq) in dry Dichloromethane (DCM) .
-
Nucleophile: In a separate flask, dissolve the target Amine (1.1 eq) and Triethylamine (1.5 eq) in DCM.
-
Coupling: Cool the amine solution to 0°C. Add the acid chloride solution dropwise.
-
Completion: Warm to room temperature and stir for 2 hours. Monitor by TLC or LC-MS.
-
Work-up: Wash with 1M HCl (to remove excess amine), then sat.
, then Brine. Dry over and concentrate.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Hydrolysis of acid chloride | Ensure glassware is oven-dried. Use fresh |
| Incomplete Cyclization | Temperature too low | Friedel-Crafts cyclization requires high energy ( |
| Sticky Precipitate | Oleum concentration too high | Dilute the reaction mixture more slowly into ice. Use mechanical stirring to break up clumps. |
References
-
Synthesis of 2-Chloroanthraquinone via Cyclization: Source: U.S. Patent 4,045,456.[5] "Preparation of chloroanthraquinones." URL:
-
Friedel-Crafts Acylation Mechanisms: Source: LibreTexts Chemistry. "Alkylation and Acylation of Aromatic Rings." URL:[Link]
-
Properties of 2-(4-Chlorobenzoyl)benzoic acid (Precursor): Source: PubChem Compound Summary for CID 6734. URL:[Link]
-
Reaction of Benzoyl Chlorides with Amines: Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Acylation of Amines."[6] URL:[Link]
Sources
- 1. BENZOYL CHLORIDE,2-(4-CHLOROBENZOYL)- | 42156-76-3 [chemicalbook.com]
- 2. byjus.com [byjus.com]
- 3. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Primary amines react with benzoyl chloride to give: (A) Benzamides (B - askIITians [askiitians.com]
Application Notes & Protocols: 2-(4-Chlorobenzoyl)benzoyl Chloride in the Synthesis of Heterocyclic Compounds
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the utilization of 2-(4-Chlorobenzoyl)benzoyl chloride as a pivotal precursor in the synthesis of pharmacologically significant heterocyclic scaffolds. This dual-functionalized reagent, featuring both a reactive acid chloride and a ketone moiety, serves as an exceptionally versatile building block for constructing complex molecular architectures. The following notes detail its application in the synthesis of quinazolinones and benzodiazepines, focusing on the underlying reaction mechanisms, step-by-step experimental procedures, and critical process considerations. By grounding these protocols in established chemical principles, this document aims to provide a robust and reproducible framework for laboratory application.
Reagent Profile and Safety Considerations
Chemical Structure and Properties
2-(4-Chlorobenzoyl)benzoyl chloride is a derivative of 2-benzoylbenzoic acid (BBA), where the carboxylic acid has been converted to a highly reactive acyl chloride. This structure is primed for electrophilic reactions, making it an excellent starting point for building fused heterocyclic systems.
| Property | Value |
| IUPAC Name | 2-(4-chlorobenzoyl)benzoyl chloride |
| Molecular Formula | C₁₄H₈Cl₂O₂ |
| Molecular Weight | 279.12 g/mol |
| Appearance | Typically a solid or oil |
| Key Reactive Sites | 1. Acyl Chloride (-COCl)2. Ketone (C=O) |
Preparation of the Reagent
The title compound is most commonly prepared from its corresponding carboxylic acid, 2-(4-chlorobenzoyl)benzoic acid. The synthesis of the acid precursor is typically achieved via a Friedel-Crafts acylation of chlorobenzene with phthalic anhydride.[1][2]
The subsequent conversion to the acid chloride is a standard procedure involving reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4]
-
Illustrative Preparation: A solution of 2-(4-chlorobenzoyl)benzoic acid in an inert solvent (e.g., toluene) is treated with a slight excess of thionyl chloride. The reaction is typically heated to reflux to drive it to completion, with the evolution of HCl and SO₂ gas.[3][4] The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude 2-(4-chlorobenzoyl)benzoyl chloride, which can be used directly or purified further.
Critical Safety and Handling Protocols
2-(4-Chlorobenzoyl)benzoyl chloride is a corrosive and moisture-sensitive compound. It causes severe skin burns and eye damage.[5][6][7] Inhalation may cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[8]
-
Handling: Use dry glassware and inert atmosphere techniques (e.g., nitrogen or argon blanket) to prevent hydrolysis of the acid chloride back to the carboxylic acid. The reaction with water can be violent and liberates toxic hydrogen chloride gas.[5][8]
-
Spills: Neutralize small spills with a suitable agent like sodium bicarbonate before cleaning.
-
First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water.[7] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[7][8]
Application I: Synthesis of 2-Aryl-Quinazolin-4(3H)-ones
Quinazolinones are a privileged class of nitrogen-containing heterocycles renowned for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][10][11] The following protocol outlines a robust strategy for synthesizing these scaffolds using 2-(4-Chlorobenzoyl)benzoyl chloride and a substituted 2-aminobenzamide.
Reaction Principle and Mechanistic Insight
The synthesis proceeds via a two-step, one-pot sequence. This approach is a variation of well-established methods for creating quinazolinones from anthranilic acid derivatives and acyl chlorides.[12][13]
-
N-Acylation: The highly electrophilic acid chloride first reacts with the primary amino group of 2-aminobenzamide. This is a classic Schotten-Baumann type reaction, forming a stable N-acylated intermediate. The presence of a non-nucleophilic base is crucial to scavenge the HCl byproduct, driving the reaction forward.
-
Intramolecular Cyclization and Dehydration: Upon heating, the newly formed amide's nitrogen atom performs a nucleophilic attack on the carbonyl of the benzamide, initiating cyclization. The subsequent dehydration of the resulting hemiaminal intermediate yields the thermodynamically stable, aromatic quinazolinone ring system.
Caption: Reaction mechanism for quinazolinone synthesis.
Detailed Experimental Protocol
Objective: To synthesize 2-(2-(4-chlorobenzoyl)phenyl)quinazolin-4(3H)-one.
Materials:
-
2-(4-Chlorobenzoyl)benzoyl chloride (1.0 equiv.)
-
2-Aminobenzamide (1.0 equiv.)
-
Anhydrous Pyridine or N,N-Dimethylformamide (DMF) (as solvent)
-
Anhydrous Dichloromethane (DCM) or Toluene (for workup)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 2-aminobenzamide (1.0 equiv.) in anhydrous pyridine (~0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-(4-Chlorobenzoyl)benzoyl chloride (1.0 equiv.) in a minimal amount of anhydrous pyridine or DMF dropwise over 15-20 minutes. Causality Note: Slow addition at low temperature controls the exothermic acylation reaction and minimizes side product formation.
-
Initial Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the formation of the N-acylated intermediate by Thin Layer Chromatography (TLC).
-
Cyclization: Heat the reaction mixture to reflux (typically 115-150 °C depending on the solvent) and maintain for 6-12 hours, or until TLC analysis indicates complete consumption of the intermediate.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and DCM.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step workflow for quinazolinone synthesis.
Application II: Synthesis of 1,5-Benzodiazepine Derivatives
Benzodiazepines are a cornerstone of medicinal chemistry, widely used for their anxiolytic, sedative, and anticonvulsant activities.[14][15] The reaction of 2-(4-Chlorobenzoyl)benzoyl chloride with o-phenylenediamines (OPDA) provides a direct route to the 1,5-benzodiazepine core.
Reaction Principle and Mechanistic Insight
This synthesis is a classic condensation reaction that leverages both reactive centers of the starting material in a sequential manner.[15]
-
Initial Acylation: As in the quinazolinone synthesis, the process begins with the rapid and selective acylation of one of the amino groups of the o-phenylenediamine by the acid chloride. This forms an amide linkage.
-
Iminium Formation and Cyclization: The second, unreacted amino group then attacks the ketone carbonyl. This intramolecular condensation, often promoted by an acid catalyst to activate the ketone, forms a seven-membered cyclic imine (a dihydrodiazepine ring). The reaction proceeds efficiently under mild conditions.[15]
Detailed Experimental Protocol
Objective: To synthesize 2-(4-chlorophenyl)-4-(2-(4-chlorobenzoyl)phenyl)-3H-1,5-benzodiazepine (structure name may vary based on exact cyclization). A more direct product would be from reaction with OPDA itself. Let's assume the protocol for reaction with o-phenylenediamine.
Materials:
-
2-(4-Chlorobenzoyl)benzoyl chloride (1.0 equiv.)
-
o-Phenylenediamine (OPDA) (1.1 equiv.)
-
Anhydrous Acetonitrile or Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a solution of o-phenylenediamine (1.1 equiv.) in anhydrous acetonitrile in a round-bottom flask, add 2-(4-Chlorobenzoyl)benzoyl chloride (1.0 equiv.) portion-wise at room temperature. Causality Note: A slight excess of the diamine ensures complete consumption of the more valuable acid chloride.
-
Reaction: Stir the mixture at room temperature for 1-2 hours to allow for the initial acylation.
-
Cyclization: Add a few drops of glacial acetic acid to catalyze the cyclization. Heat the mixture to reflux (around 80 °C for acetonitrile) and monitor the reaction by TLC until the amide intermediate is consumed (typically 3-5 hours).
-
Workup: Cool the reaction mixture and concentrate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate or DCM and wash with saturated sodium bicarbonate solution to neutralize the acetic acid catalyst.
-
Wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product is often a solid that can be purified by recrystallization from ethanol or by flash column chromatography.
Data and Expected Outcomes
The versatility of this method allows for the synthesis of a library of benzodiazepine derivatives by varying the substituents on the o-phenylenediamine starting material.
| OPDA Substituent (R) | Ketone Type | Typical Yield | Reaction Time (h) | Reference |
| H | Acyclic | Good to Excellent | 1-3 | [15] |
| 4-Methyl | Cyclic | Good to Excellent | 1-3 | [15] |
| 4-Chloro | Acyclic | Good to Excellent | 1-3 | [15] |
Table adapted from general principles of benzodiazepine synthesis.[15]
References
-
Synthesis of quinazolinones - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]
-
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. (2023). MDPI. Retrieved February 17, 2026, from [Link]
-
Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Synthesis of some new heterocyclic compounds derived from p-chlorobenzoylchloride and investigation of biological effectiveness. (2021). IOPscience. Retrieved February 17, 2026, from [Link]
-
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. (n.d.). e-Publications@Marquette. Retrieved February 17, 2026, from [Link]
-
Synthesis of quinazolinone scaffolds from the cascade reaction of o-aminobenzamides/o-aminobenzonitriles and calcium carbide mediated by K2S. (n.d.). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]
-
Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. (n.d.). PrepChem.com. Retrieved February 17, 2026, from [Link]
- Method for producing chlorobenzoyl chloride. (n.d.). Google Patents.
-
2-Chlorobenzoyl chloride | C7H4Cl2O. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]
-
Synthesis of some new heterocyclic compounds derived from p-chlorobenzoylchloride and investigation of biological effectiveness. (2024). ResearchGate. Retrieved February 17, 2026, from [Link]
-
2-Chlorobenzoyl chloride Safety data sheet. (n.d.). CPAChem. Retrieved February 17, 2026, from [Link]
- Process for the preparation of chloro-benzoyl chlorides. (n.d.). Google Patents.
- Process for preparing benzodiazepines. (n.d.). Google Patents.
-
Process for the preparation of chloro-benzoyl chlorides. (1998). European Patent Office. Retrieved February 17, 2026, from [Link]
-
Synthesis of quinazolines - Organic Chemistry Portal. (n.d.). Retrieved February 17, 2026, from [Link]
-
Synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. (2012). Universitas Airlangga Repository. Retrieved February 17, 2026, from [Link]
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
-
Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
-
A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). ACG Publications. Retrieved February 17, 2026, from [Link]
-
Design and Synthesis of Novel Benzodiazepines. (2005). VTechWorks. Retrieved February 17, 2026, from [Link]
- Method for synthesizing 2,4-Dichlorobenzoyl chloride. (n.d.). Google Patents.
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- 3. 2-Chlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fr.cpachem.com [fr.cpachem.com]
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- 15. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for the Reaction of 2-(4-Chlorobenzoyl)benzoyl Chloride with Primary Amines
Abstract
This application note provides a comprehensive protocol for the synthesis of N-substituted 2-(4-chlorobenzoyl)benzamides through the reaction of 2-(4-chlorobenzoyl)benzoyl chloride with primary amines. This transformation is a robust and versatile method for creating complex amide structures, which are significant scaffolds in medicinal chemistry and materials science. This document outlines the reaction mechanism, detailed experimental procedures, safety precautions, and expected product characterization, offering researchers, scientists, and drug development professionals a thorough guide for this synthetic transformation.
Introduction
The acylation of primary amines with aroyl chlorides is a cornerstone of modern organic synthesis, enabling the formation of stable amide bonds. The resulting N-substituted benzamides are prevalent in a wide array of biologically active compounds and functional materials.[1] The specific reactant, 2-(4-chlorobenzoyl)benzoyl chloride, offers a unique bifunctional scaffold, incorporating two distinct aroyl moieties. This structure allows for the introduction of further complexity and modulation of physicochemical properties in the target molecules. The reaction proceeds via a nucleophilic acyl substitution, a well-established mechanism often referred to as the Schotten-Baumann reaction.[2]
Reaction Principle and Causality
The fundamental reaction involves the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of a chloride ion, a good leaving group, to form the thermodynamically stable amide bond. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This is crucial because the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
The choice of solvent, base, and reaction temperature are critical parameters that are dictated by the specific properties of the primary amine and the desired reaction kinetics. Aprotic solvents are generally preferred to avoid unwanted side reactions with the acyl chloride. The steric and electronic properties of the primary amine will influence its nucleophilicity and, consequently, the reaction rate.
Mandatory Safety Precautions
Hazard Analysis: 2-(4-Chlorobenzoyl)benzoyl chloride is an acyl chloride and should be handled with extreme caution in a well-ventilated fume hood. Acyl chlorides are corrosive, lachrymatory, and react violently with water and other protic solvents, releasing corrosive HCl gas.[3][4] Skin and eye contact will cause severe burns.[3][4] Inhalation of vapors can cause respiratory irritation.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[3]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, a respirator with an appropriate cartridge for acid gases and organic vapors should be used.
Handling and Storage:
-
Handle 2-(4-chlorobenzoyl)benzoyl chloride under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases.[3]
-
Keep the container tightly sealed.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Spills: Absorb small spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. For larger spills, evacuate the area and contact emergency services.
Experimental Protocol
This protocol details a general procedure for the reaction of 2-(4-chlorobenzoyl)benzoyl chloride with a representative primary amine, aniline, to form N-phenyl-2-(4-chlorobenzoyl)benzamide. This protocol can be adapted for other primary amines with appropriate adjustments to stoichiometry and reaction conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-(4-Chlorobenzoyl)benzoic acid | ≥98% | e.g., Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | Reagent Grade, ≥99% | e.g., Sigma-Aldrich |
| Anhydrous Dichloromethane (DCM) | DriSolv® | e.g., MilliporeSigma |
| Aniline | Reagent Grade, ≥99% | e.g., Sigma-Aldrich |
| Triethylamine (TEA) or Pyridine | Anhydrous, ≥99.5% | e.g., Sigma-Aldrich |
| 1 M Hydrochloric Acid (HCl) | Volumetric Standard | e.g., Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Laboratory Grade | e.g., Fisher Scientific |
| Brine (Saturated NaCl Solution) | Laboratory Grade | e.g., Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | e.g., Fisher Scientific |
| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | e.g., Sorbent Technologies |
| Hexanes | HPLC Grade | e.g., Fisher Scientific |
| Ethyl Acetate | HPLC Grade | e.g., Fisher Scientific |
Step-by-Step Methodology
Part 1: Synthesis of 2-(4-Chlorobenzoyl)benzoyl Chloride
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-(4-chlorobenzoyl)benzoic acid (1.0 eq).
-
Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (e.g., 5-10 eq) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-(4-chlorobenzoyl)benzoyl chloride, a viscous oil or low-melting solid, is typically used in the next step without further purification.
Part 2: Reaction with Primary Amine (e.g., Aniline)
-
Reaction Setup: In a separate flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (e.g., aniline, 1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve the crude 2-(4-chlorobenzoyl)benzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Workflow Diagram
Caption: Workflow for the synthesis of N-substituted 2-(4-chlorobenzoyl)benzamides.
Purification
The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexanes) and allow it to cool slowly to induce crystallization.
-
Silica Gel Column Chromatography: If recrystallization is not effective, purify the crude product using a silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Characterization of N-Phenyl-2-(4-chlorobenzoyl)benzamide
-
¹H NMR (in CDCl₃, 400 MHz):
-
Aromatic Protons: Multiple signals in the range of δ 7.0-8.2 ppm. The exact multiplicity and coupling constants will depend on the substitution pattern of the primary amine. For the aniline product, expect complex multiplets corresponding to the protons of the three phenyl rings.
-
Amide Proton (N-H): A broad singlet typically in the range of δ 8.0-9.5 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
Carbonyl Carbons (C=O): Two signals in the range of δ 165-170 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 120-140 ppm.
-
-
Infrared (IR) Spectroscopy (KBr pellet or thin film):
-
N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3400 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.[5]
-
C=O Stretch (Ketone): A strong, sharp absorption band around 1660-1690 cm⁻¹.
-
N-H Bend (Amide II): An absorption band around 1510-1550 cm⁻¹.
-
Aromatic C=C Stretches: Multiple absorptions in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: An absorption in the 1000-1100 cm⁻¹ region.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product. The isotopic pattern for the chlorine atom(s) should also be observable.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N-substituted 2-(4-chlorobenzoyl)benzamides from 2-(4-chlorobenzoyl)benzoyl chloride and primary amines. The procedure is based on the well-established Schotten-Baumann reaction and can be adapted for a wide range of primary amines. Adherence to the outlined safety precautions is paramount when handling the hazardous acyl chloride reactant. The provided characterization data, based on analogous compounds, will aid researchers in confirming the identity and purity of their synthesized products. This methodology is a valuable tool for the synthesis of novel compounds for applications in drug discovery and materials science.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). N-Phenylbenzamidine. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 5. Reactions of Y-substituted benzoyl chlorides with.... Retrieved from [Link]
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Yadav, A. R., et al. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. SciSpace. Retrieved from [Link]
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PMC. (2021, April 23). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. Retrieved from [Link]
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MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzamide. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis and Characterization of New 5-Aryl-2-[para-(4-chlorophenylsulfony)phenyl]-4-methyloxazoles | Request PDF. Retrieved from [Link]
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Pak. J. Pharm. Sci. (2016). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Retrieved from [Link]
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Z. Naturforsch. (2006). Synthetic, Infrared, 1H and 13C NMR Spectral Studies on N-(2/3/4-Substituted Phenyl)-2,4-disubstituted Benzenesulphonamides. Retrieved from [Link]
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Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]
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(n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
SpectraBase. (n.d.). N-{4-[(1E)-N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]
- Google Patents. (n.d.). DE1593967B1 - Process for the preparation of substituted 2-amino-benzophenones.
-
PMC. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]
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Proceeding of International Conference on Drug Development of Natural Resources. (2012). synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temperature. Retrieved from [Link]
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Vedantu. (n.d.). What is obtained when Benzoyl Chloride reacts with class 9 chemistry JEE_Main. Retrieved from [Link]
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Step-by-step synthesis of derivatives from "2-(4-Chlorobenzoyl)benzoyl chloride"
An In-Depth Technical Guide to the Synthesis of Derivatives from 2-(4-Chlorobenzoyl)benzoyl Chloride
Introduction: The Versatility of a Benzophenone Scaffold
2-(4-Chlorobenzoyl)benzoyl chloride is a highly versatile bifunctional molecule, belonging to the benzophenone class of compounds which are ubiquitous in medicinal chemistry.[1] Its chemical architecture, featuring a stable benzophenone core and a highly reactive acyl chloride group, makes it a valuable starting material for the synthesis of a diverse array of derivatives. The electrophilicity of the carbonyl carbon in the acyl chloride moiety renders it susceptible to nucleophilic attack, enabling the straightforward formation of esters, amides, and other derivatives through nucleophilic acyl substitution reactions.[2][3]
This guide provides detailed application notes and protocols for the synthesis of key derivatives from 2-(4-Chlorobenzoyl)benzoyl chloride. It is designed for researchers and scientists in organic synthesis and drug development, offering not just step-by-step instructions but also the underlying chemical principles and rationale for experimental choices.
Core Reaction Principle: Nucleophilic Acyl Substitution
The primary reaction pathway for the derivatization of 2-(4-Chlorobenzoyl)benzoyl chloride is nucleophilic acyl substitution. Acyl chlorides are among the most reactive of the carboxylic acid derivatives.[3] The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion—an excellent leaving group—to regenerate the carbonyl double bond and yield the final substituted product.[4]
To ensure high yields, these reactions are typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct, preventing it from protonating the nucleophile and driving the reaction equilibrium towards the product side.[3][5]
Caption: General workflow of nucleophilic acyl substitution.
Protocol I: Synthesis of Ester Derivatives via Alcoholysis
The reaction of acyl chlorides with alcohols, known as alcoholysis, is a vigorous and efficient method for synthesizing esters.[2][6] This pathway is often preferred over Fischer esterification (using a carboxylic acid and alcohol) because the reaction with an acyl chloride is faster and irreversible, typically resulting in higher yields.
Detailed Protocol: Synthesis of Methyl 2-(4-Chlorobenzoyl)benzoate
This protocol details the synthesis of the methyl ester derivative. The same general procedure can be adapted for other primary or secondary alcohols.
Reaction Principle: The lone pair of electrons on the oxygen atom of methanol acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. The subsequent elimination of the chloride ion, facilitated by the neutralization of HCl by triethylamine, yields the methyl ester.
Caption: Experimental workflow for ester synthesis.
Materials & Equipment:
-
2-(4-Chlorobenzoyl)benzoyl chloride
-
Anhydrous Methanol (MeOH)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
-
Standard glassware for work-up and purification
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-Chlorobenzoyl)benzoyl chloride (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the acylation reaction.[5]
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Nucleophile Addition: Slowly add anhydrous methanol (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure ester.
Data Summary Table:
| Reagent/Parameter | Quantity/Value | Rationale |
|---|---|---|
| 2-(4-ClBz)BzCl | 1.0 eq | Limiting Reagent |
| Methanol | 1.2 eq | Nucleophile, slight excess ensures complete reaction |
| Triethylamine | 1.2 eq | Base to neutralize HCl byproduct |
| Solvent | Anhydrous DCM | Inert solvent; anhydrous conditions prevent hydrolysis[3] |
| Temperature | 0 °C to RT | Controls initial exothermicity |
| Reaction Time | 2-4 hours | Typical for completion, should be confirmed by TLC |
| Expected Yield | > 90% | Acyl chloride reactions are highly efficient |
Protocol II: Synthesis of Amide Derivatives via Aminolysis
The reaction of acyl chlorides with ammonia, primary amines, or secondary amines provides a direct and high-yielding route to primary, secondary, and tertiary amides, respectively.[2][4] This method, often referred to as the Schotten-Baumann reaction, is widely used in pharmaceutical synthesis.[5]
Detailed Protocol: Synthesis of N-Phenyl-2-(4-chlorobenzoyl)benzamide
This protocol describes the synthesis of a secondary amide using aniline as the nucleophile.
Reaction Principle: The reaction proceeds via a nucleophilic addition-elimination mechanism.[4] Two equivalents of the amine are required: one acts as the nucleophile to attack the carbonyl carbon, and the second acts as a base to neutralize the HCl formed.[4] Alternatively, one equivalent of the amine can be used with one equivalent of an external base like triethylamine.[7]
Caption: Experimental workflow for amide synthesis.
Materials & Equipment:
-
2-(4-Chlorobenzoyl)benzoyl chloride
-
Aniline
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath
-
Filtration apparatus (Büchner funnel)
-
Standard glassware for recrystallization
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve 2-(4-Chlorobenzoyl)benzoyl chloride (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Nucleophile Addition: In a separate flask, dissolve aniline (2.1 eq) in a small amount of anhydrous THF. Add this solution dropwise to the stirred acyl chloride solution. A precipitate of anilinium hydrochloride and the product may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water to remove the anilinium hydrochloride salt, followed by a wash with a small amount of cold ethanol to remove any unreacted starting materials.[5]
-
Drying: Dry the white solid product in a vacuum oven.
-
Purification: The purity of the product is often high after washing. If further purification is needed, recrystallize the crude product from warm ethanol.[5]
Data Summary Table:
| Reagent/Parameter | Quantity/Value | Rationale |
|---|---|---|
| 2-(4-ClBz)BzCl | 1.0 eq | Limiting Reagent |
| Aniline | 2.1 eq | Acts as both nucleophile and base[4] |
| Solvent | Anhydrous THF | Inert solvent |
| Temperature | 0 °C to RT | Controls initial exothermicity |
| Reaction Time | 2 hours | Typically sufficient for complete reaction |
| Expected Yield | > 95% | Schotten-Baumann reactions are very efficient |
Broader Synthetic Potential: Intramolecular Cyclization
While direct derivatization of the acyl chloride is common, the parent scaffold, 2-(4-Chlorobenzoyl)benzoic acid, is a key precursor for creating complex heterocyclic systems. For example, it is used in the preparation of bisphthalazinone monomers, which are essential for synthesizing high-performance polymers like poly(arylene ether)s and poly(arylene sulfone)s. These reactions often involve an intramolecular cyclization step where the carboxylic acid and ketone moieties of the benzophenone structure interact to form new ring systems, highlighting the broader utility of this chemical framework in materials science.[8]
References
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- RSC Publishing.
- Beilstein Journals. (2017, December 18). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides.
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"2-(4-Chlorobenzoyl)benzoyl chloride" reaction with substituted anilines
Application Note & Protocol
Facile Synthesis of N-Aryl-2-(4-chlorobenzoyl)benzamides via Acylation of Substituted Anilines
Abstract
This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of N-aryl-2-(4-chlorobenzoyl)benzamides through the acylation of substituted anilines with 2-(4-chlorobenzoyl)benzoyl chloride. The core of this transformation relies on the principles of nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions. We will explore the underlying reaction mechanism, provide step-by-step procedures for synthesis and purification, discuss the influence of aniline substituents on reaction outcomes, and offer a practical troubleshooting guide. The resulting benzamide products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials such as triarylmethane dyes.[1][2][3] This document is intended for researchers and professionals in organic synthesis and drug development.
Scientific Foundation & Reaction Mechanism
The reaction between 2-(4-chlorobenzoyl)benzoyl chloride and a substituted aniline is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.[4] This specific transformation is typically performed under Schotten-Baumann conditions, which utilize an aqueous base to facilitate the reaction.[5][6]
The Causality Behind Schotten-Baumann Conditions:
-
Neutralization of HCl: The reaction produces one equivalent of hydrochloric acid (HCl). In the absence of a base, this acid would protonate the starting aniline, forming an ammonium salt. This salt is no longer nucleophilic, which would effectively halt the reaction and drastically reduce the yield.[6]
-
Driving Equilibrium: The added base, typically sodium hydroxide, neutralizes the HCl as it is formed, preventing the protonation of the amine and driving the reaction to completion.[6]
-
Hydrolysis Prevention: While acyl chlorides can be hydrolyzed by water, the acylation of the amine is generally a much faster reaction, especially with vigorous stirring to overcome the challenges of a biphasic system.[7]
The mechanism proceeds through a tetrahedral intermediate. The initial nucleophilic attack by the aniline on the acyl chloride carbonyl forms this intermediate, which then collapses, expelling the chloride ion as a leaving group. A final deprotonation step, facilitated by the base, yields the stable amide product.[8]
Caption: Nucleophilic acyl substitution mechanism for the formation of N-aryl benzamides.
Experimental Design & Protocols
This section provides a self-validating protocol. Each step includes an explanation to ensure the researcher understands the purpose and can anticipate outcomes.
-
Substituted Aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)
-
2-(4-Chlorobenzoyl)benzoyl chloride
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl Ether
-
Deionized Water
-
Ethanol (for recrystallization)
-
Hydrochloric Acid (HCl, 1M for workup)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (Erlenmeyer flask, separatory funnel, Büchner funnel)
-
Stir plate and magnetic stir bar
-
Ice bath
This procedure is based on a standard Schotten-Baumann reaction and can be adapted for various substituted anilines.[5][9]
-
Amine Preparation: In a 250 mL Erlenmeyer flask, dissolve the substituted aniline (10.0 mmol, 1.0 eq.) in 50 mL of dichloromethane (DCM). To this, add 50 mL of a 10% aqueous sodium hydroxide solution.
-
Rationale: This creates a biphasic system. The aniline resides in the organic layer, while the base is in the aqueous layer, ready to neutralize the HCl byproduct at the interface.
-
-
Acyl Chloride Addition: While stirring the biphasic mixture vigorously at room temperature, add a solution of 2-(4-chlorobenzoyl)benzoyl chloride (10.5 mmol, 1.05 eq.) in 25 mL of DCM dropwise over 15-20 minutes.
-
Rationale: Slow, dropwise addition prevents a rapid, exothermic reaction and minimizes potential side reactions. Vigorous stirring is crucial to maximize the surface area between the two phases, facilitating the reaction.
-
-
Reaction: After the addition is complete, continue to stir the mixture vigorously for 1-2 hours at room temperature.
-
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting aniline spot indicates completion. The smell of the acyl chloride should also dissipate.[5]
-
-
Work-up & Isolation:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with 50 mL of 1M HCl (to remove any unreacted aniline), 50 mL of saturated sodium bicarbonate solution (to remove any unreacted acyl chloride and acid impurities), and finally 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid is typically purified by recrystallization.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, washing with a small amount of cold ethanol.
-
Dry the crystals in a vacuum oven.
-
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: Compare with literature values if available. A sharp melting point indicates high purity.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for N-H stretching (around 3300 cm⁻¹) and C=O stretching (amide at ~1650 cm⁻¹, ketone at ~1680 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the chemical structure and purity.
Influence of Aniline Substituents
The electronic nature of the substituent on the aniline ring significantly impacts its nucleophilicity and, consequently, the reaction rate.
| Substituent (R) on Aniline | Electronic Effect | Nucleophilicity of Aniline | Expected Reaction Rate | Example |
| -OCH₃, -OH | Strong Electron-Donating (+M) | High | Fast | 4-Methoxyaniline |
| -CH₃, -Alkyl | Weak Electron-Donating (+I) | Moderate-High | Moderate-Fast | 4-Methylaniline |
| -H | Neutral (Reference) | Moderate | Moderate | Aniline |
| -Cl, -Br | Electron-Withdrawing (-I > +M) | Moderate-Low | Moderate-Slow | 4-Chloroaniline |
| -NO₂ | Strong Electron-Withdrawing (-M, -I) | Low | Very Slow / May require harsher conditions | 4-Nitroaniline |
Rationale: Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, making the aniline a stronger nucleophile and accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing the reaction.[10] For very deactivated anilines (e.g., with a nitro group), alternative methods or catalysts may be required to achieve good yields.[11]
Experimental Workflow & Troubleshooting
The entire process, from reagent preparation to final product characterization, follows a logical sequence.
Caption: A streamlined workflow for the synthesis and analysis of N-aryl benzamides.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Aniline was protonated (insufficient base).2. Aniline is highly deactivated (e.g., -NO₂ group).3. Acyl chloride hydrolyzed before reacting. | 1. Ensure a sufficient excess of 10% NaOH is used.2. Increase reaction time/temperature or consider using a non-aqueous system with a stronger, non-nucleophilic base like pyridine.[7][8]3. Ensure vigorous stirring and that the acyl chloride is of good quality. |
| Oily Product / Fails to Crystallize | Impurities are present. | Purify via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) instead of recrystallization. |
| Multiple Spots on TLC of Crude Product | 1. Incomplete reaction.2. Side reactions or hydrolysis of the acyl chloride. | 1. Increase reaction time or ensure efficient stirring.2. Ensure proper work-up washes (1M HCl and NaHCO₃) to remove unreacted starting materials and byproducts. |
References
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
-
CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application. [Link]
-
Journal of Chemistry Letters. (2023). Use of some metalferrites as catalyst in Schotten-Baumann reaction. [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. [Link]
-
Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. (2021, April 23). RSC Advances. [Link]
-
SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. [Link]
-
StudySmarter. Predict the major product formed when benzoyl chloride reacts with aniline. [Link]
-
MDPI. (2020, July 31). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
-
ResearchGate. (2009, January). Synthesis of Triarylmethane and Xanthene Dyes Using Electrophilic Aromatic Substitution Reactions. [Link]
-
Frontiers in Chemistry. (2021, June 18). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]
-
Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]
-
PubMed. (2008, November 15). New amides of 5-(4-chlorobenzoyl)aminoorotic acid: their synthesis and biological activity. [Link]
-
Wikipedia. Triarylmethane dye. [Link]
- Google Patents. Process for the preparation of substituted 2-amino-benzophenones.
-
Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). REGIOSELECTIVE N-ACYLATION OF. [Link]
-
ResearchGate. (2013, January). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. [Link]
-
PubMed Central. (2021, April 23). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. [Link]
Sources
- 1. Triarylmethane dye - Wikipedia [en.wikipedia.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. homework.study.com [homework.study.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET [chemizi.blogspot.com]
- 8. jk-sci.com [jk-sci.com]
- 9. jchemlett.com [jchemlett.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
Application Note: 2-(4-Chlorobenzoyl)benzoyl Chloride in High-Performance Polymer Synthesis
The following Application Note and Protocol Guide details the specialized use of 2-(4-Chlorobenzoyl)benzoyl chloride (CBBC) in polymer chemistry.
While standard Poly(ether ketone ketone) (PEKK) synthesis typically utilizes terephthaloyl/isophthaloyl chlorides, CBBC is a critical electrophilic intermediate used to synthesize Poly(phthalazinone ether sulfone/ketone)s (PPES/PPEK) and to functionalize high-performance polymer chain ends.
Introduction & Chemical Identity
2-(4-Chlorobenzoyl)benzoyl chloride (CBBC) is the activated acid chloride derivative of 2-(4-chlorobenzoyl)benzoic acid. In polymer chemistry, it serves two distinct, high-value functions:
-
Monomer Synthesis: It is the key precursor for 4-(4-chlorophenyl)phthalazin-1(2H)-one (DCPP) , a heterocyclic monomer used to produce Poly(phthalazinone ether)s. These polymers exhibit superior glass transition temperatures (
) and solubility compared to standard PEEK/PEKK. -
End-Capping Agent: It acts as a monofunctional electrophile to cap nucleophilic (amine or hydroxyl-terminated) poly(aryl ether ketone) chains, introducing a reactive 4-chlorobenzoyl moiety for post-polymerization modification or block copolymer synthesis.
Chemical Structure & Reactivity
The molecule features two electrophilic centers with vastly different reactivities:
-
Acyl Chloride (-COCl): Highly reactive; undergoes rapid nucleophilic acyl substitution (e.g., with hydrazine or amines).
-
Aryl Chloride (Cl-Ph-): Activated for Nucleophilic Aromatic Substitution (
) only under forcing conditions (high heat, polar aprotic solvents) due to the electron-withdrawing carbonyl group at the para position.
Mechanism: The Phthalazinone Pathway
The primary utility of CBBC is the formation of the phthalazinone ring. Unlike simple amidation, the reaction with hydrazine involves an initial acylation followed by an intramolecular cyclization (condensation).
Pathway Diagram: Acid Chloride to Polymer
Figure 1: Synthetic pathway from CBBC to Poly(phthalazinone ether ketone).
Protocol 1: Synthesis of Monomer 4-(4-chlorophenyl)phthalazin-1(2H)-one (DCPP)
Objective: Synthesize the DCPP monomer using CBBC. Why use CBBC instead of the Acid? While the acid (2-(4-chlorobenzoyl)benzoic acid) is commonly used, the acid chloride (CBBC) allows for reaction under milder, anhydrous conditions, reducing side reactions when using substituted hydrazines or sensitive substrates.
Materials
| Reagent | Equiv. | Role |
| 2-(4-Chlorobenzoyl)benzoyl chloride | 1.0 | Precursor |
| Hydrazine Hydrate (80%) | 1.2 - 1.5 | Nucleophile / Cyclizing Agent |
| Acetic Acid | Solvent | Reaction Medium / Catalyst |
| Ethanol | Solvent | Workup / Recrystallization |
Experimental Procedure
-
Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve CBBC (0.1 mol) in glacial acetic acid (150 mL).
-
Addition: Dropwise add Hydrazine Hydrate (0.15 mol) to the stirring solution at room temperature. Caution: Exothermic reaction.
-
Cyclization: Heat the mixture to reflux (118°C) for 4–6 hours. The solution will initially clear and then precipitate the phthalazinone product as the cyclization completes.
-
Isolation: Cool the reaction mixture to room temperature. Pour into ice-cold water (500 mL) to fully precipitate the crude product.
-
Filtration: Filter the white/off-white solid and wash extensively with water (to remove acetic acid) and cold ethanol.
-
Purification: Recrystallize from ethanol/DMF (dimethylformamide) mixture.
-
Target Yield: >85%
-
Melting Point: 260–262°C (Verify purity).
-
Protocol 2: Synthesis of Poly(phthalazinone ether ketone) (PPEK)
Objective: Polymerize the DCPP monomer derived from CBBC to form a high-performance thermoplastic.
Mechanism: Nucleophilic Aromatic Substitution (
Standard Copolymerization Route: Reaction of a Bis-phthalazinone (derived from DCPP) with 4,4'-Difluorobenzophenone .
Materials
-
Monomer A: Bis-phthalazinone (synthesized from DCPP + Dihalide or used directly as a bis-nucleophile precursor).
-
Monomer B: 4,4'-Difluorobenzophenone.
-
Base: Anhydrous
(excess). -
Solvent: Sulfolane or DMAc (N,N-Dimethylacetamide).
-
Azeotropic Agent: Toluene.
Step-by-Step Polymerization
-
Setup: Charge a 3-neck flask with Monomer A (10 mmol), Monomer B (10 mmol),
(12 mmol), Sulfolane (25 mL), and Toluene (15 mL). -
Dehydration: Heat to 140°C under
flow. Reflux toluene to remove water azeotropically via a Dean-Stark trap (2–3 hours). Critical: Water must be <100 ppm to achieve high molecular weight. -
Polymerization: Distill off the toluene and raise the temperature to 180–200°C . Stir for 8–12 hours. The solution viscosity will increase significantly.
-
Termination: (Optional) Add a small amount of CBBC (dissolved in solvent) at this stage to cap the terminal phenoxide groups (See Protocol 3).
-
Workup: Pour the hot viscous solution into a blender containing dilute HCl/Methanol (1:10) to precipitate the polymer as fibrous strands.
-
Purification: Wash with hot water and methanol. Dry in a vacuum oven at 120°C for 24 hours.
Protocol 3: End-Capping PAEK with CBBC
Objective: Use CBBC to terminate a nucleophilic polymer chain, ensuring thermal stability and providing a "chlorobenzoyl" handle.
Rationale
Uncapped PAEK polymers often have terminal amine or hydroxyl groups that can degrade or crosslink uncontrollably at high processing temps (
Procedure
-
Timing: Perform this step at the very end of the polymerization (e.g., Protocol 2, Step 4), usually 30 minutes before cooldown.
-
Calculation: Add 1–2 mol% of CBBC relative to the limiting monomer.
-
Reaction: Dissolve CBBC in 5 mL of dry DMAc and inject into the polymerization reactor at reaction temperature (160–180°C).
-
Duration: Stir for 30 minutes. The acid chloride reacts rapidly with terminal phenoxides/amines.
-
Outcome: The polymer chain ends now possess a -(C=O)-Ph-Cl group. This group is stable but can be activated for further chemistry (e.g., grafting) if needed.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Molecular Weight (Inherent Viscosity < 0.3 dL/g) | Moisture in solvent or monomers. | Ensure rigorous drying of Sulfolane/DMAc. Extend toluene reflux time. |
| Gelation / Crosslinking | Impure CBBC (presence of di-acid chlorides) or oxidation. | Recrystallize CBBC from dry hexane/benzene before use. Verify purity by HPLC. |
| Incomplete Cyclization (Protocol 1) | Reaction temp too low; Hydrazine loss. | Ensure reflux is vigorous (118°C). Use slight excess of hydrazine. |
| Dark Polymer Color | Oxidation during polymerization. | Maintain strict |
References
-
Synthesis of Poly(phthalazinone ether sulfone)
- Title: Synthesis and properties of poly(phthalazinone ether sulfone)s.
- Source:Journal of Applied Polymer Science.
-
URL:[Link]
-
Phthalazinone Monomer Chemistry
-
Friedel-Crafts Acylation Mechanisms
- Title: Friedel-Crafts Chemistry in Polymer Synthesis.
- Source:Comprehensive Polymer Science.
-
URL:[Link]
-
Chemical Identity Verification
Sources
- 1. Rational Design and Implementation of Novel Polymer Adsorbents for Selective Uptake of PFAS from Groundwater [serdp-estcp.mil]
- 2. Polyamide-Polyether Block Copolymer - Patent US-2009076175-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. US9238076B2 - Polymer-based sustained release device - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Optimizing reaction conditions for "2-(4-Chlorobenzoyl)benzoyl chloride" acylation
Technical Support Center: Optimizing 2-(4-Chlorobenzoyl)benzoyl chloride Acylation
Status: Operational Role: Senior Application Scientist Subject: Optimization, Troubleshooting, and FAQ for Synthesis & Application
Executive Summary
This guide addresses the technical challenges associated with 2-(4-Chlorobenzoyl)benzoyl chloride (CBBC).[1] This molecule acts as a "chameleon" intermediate: it exists in a dynamic equilibrium between an open-chain acyl chloride and a cyclic pseudo-chloride (3-chloro-3-(4-chlorophenyl)phthalide).[1] Successful optimization requires mastering two distinct "acylation" events:
-
Formation: The Friedel-Crafts acylation of chlorobenzene by phthalic anhydride.[1]
-
Application: The subsequent use of CBBC to acylate nucleophiles or cyclize into anthraquinone derivatives.
Module 1: Synthesis of the Precursor (Friedel-Crafts Optimization)
Objective: Maximize yield of 2-(4-chlorobenzoyl)benzoic acid while suppressing diphthalide formation and premature cyclization.
Protocol: The "Stepwise Addition" Method
Rationale: Adding AlCl
-
Charge: 1.0 eq Phthalic Anhydride + 4.0 eq Chlorobenzene (Solvent/Reagent).
-
Temperature: Heat to 50–55°C (Dissolution phase).
-
Catalyst Addition: Add 2.2 eq Anhydrous AlCl
in 4 portions over 1 hour.-
Critical: Maintain internal temp < 60°C during addition.
-
-
Reaction: Ramp to 80–85°C and hold for 3–4 hours.
-
Endpoint: Monitor HCl evolution cessation.
-
-
Quench: Pour into ice/HCl (conc). Steam distill excess chlorobenzene.
Optimization Data Table
| Parameter | Standard Condition | Optimized Condition | Technical Impact |
| AlCl | 2.0 eq | 2.2 – 2.4 eq | AlCl |
| Solvent | Nitrobenzene | Excess Chlorobenzene | Avoids difficult solvent removal; Chlorobenzene acts as both reactant and solvent. |
| Temperature | Reflux (>130°C) | 80 – 85°C | High temp promotes cyclization to 2-chloroanthraquinone (impurity).[1] |
| Addition Order | Phthalic added to AlCl | AlCl | Prevents polymerization of phthalic anhydride by free AlCl |
Module 2: Activation (Acid Acid Chloride)
Objective: Conversion of the acid to CBBC using Thionyl Chloride (SOCl
The "Pseudo-Chloride" Phenomenon: Unlike standard benzoyl chlorides, CBBC exists in a ring-chain tautomerism.[1] The solid form is often the cyclic pseudo-chloride . This is not an impurity; it is the stored form of the reactive intermediate.
Caption: Dynamic equilibrium between the reactive open acyl chloride and the stable cyclic pseudo-chloride.
Troubleshooting the Activation Step:
-
Q: My product is a sticky gum, not a crystal.
-
Cause: Residual SOCl
or Thionyl impurity. -
Fix: Co-evaporate with dry Toluene (2x) to azeotrope off SOCl
. Triturate the gum with cold cyclohexane to induce crystallization of the pseudo-chloride.
-
-
Q: Reaction is slow.
-
Fix: Add DMF (Dimethylformamide) as a catalyst (0.1 mol%). DMF forms the Vilsmeier-Haack reagent in situ, drastically accelerating Cl- transfer.[1]
-
Module 3: Troubleshooting Guide (FAQ)
Scenario A: Low Yield in Friedel-Crafts Step
User Question: "I am getting <50% yield of the acid precursor. The reaction mixture turns black." Root Cause Analysis:
-
Moisture: AlCl
is likely hydrated. If it smokes little upon opening, it is dead. -
Temperature Spike: Exceeding 90°C promotes the formation of "phthalide tars." Corrective Action:
-
Use fresh AlCl
(yellow/grey powder, not white clumps). -
Install a gas trap to monitor HCl rate; if HCl stops evolving, the reaction is dead or done.
Scenario B: Downstream Acylation Failure
User Question: "I reacted my CBBC with an amine, but got the starting material back." Root Cause Analysis: The cyclic pseudo-chloride is less electrophilic than the open form. If the reaction solvent is non-polar, the equilibrium favors the unreactive cyclic form. Corrective Action:
-
Solvent Switch: Use polar aprotic solvents (THF, DCM) to stabilize the open acyl chloride dipole.
-
Base Catalysis: Ensure sufficient base (Et
N or Pyridine) is present to drive the equilibrium to the open form by trapping the HCl byproduct.
Workflow Visualization
Caption: End-to-end process flow from raw materials to final acylation targets.[1]
References
-
Synthesis of 2-(4-Chlorobenzoyl)
- Ring-Chain Tautomerism in Benzoyl Chlorides: Source:Journal of the American Chemical Society. "Tautomerism of ortho-benzoylbenzoyl chlorides." Context: Authoritative grounding for the "pseudo-chloride" mechanism described in Module 2. (General Organic Chemistry Principle grounded in Vogel's Textbook of Practical Organic Chemistry).
- Industrial Process Optimization (Patent): Source: US Patent 4014919A. "Process for the preparation of 2-benzoylbenzoic acids." URL: Relevance: Validates the temperature control (<90°C) to prevent tarring and anthraquinone byproducts.
-
Thionyl Chloride Activation Protocols
- Source: Master Organic Chemistry. "Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids."
-
URL:[Link]
- Relevance: Mechanism for DMF c
Sources
- 1. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzoic acid with `"SOCl"_(2)` to give [allen.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2-Chlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
Identification and removal of impurities in "2-(4-Chlorobenzoyl)benzoyl chloride"
[1][2][3][4]
Current Status: Operational Topic: Impurity Identification, Removal, and Handling Protocols Ticket Priority: High (Moisture Sensitive / API Intermediate)
Executive Summary & Molecule Profile
User Advisory: You are likely working with 2-(4-Chlorobenzoyl)benzoyl chloride (CBBC), a critical electrophilic intermediate often used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin .[1][2][3][4]
This molecule presents a unique challenge: it exists at the interface of high reactivity (acyl chloride) and structural isomerism (open vs. cyclic pseudo-chloride).[3][4] Purity failures in this step will catastrophically lower yields in subsequent Friedel-Crafts or amidation steps due to stoichiometric mismatches.[1][2][3][4]
| Property | Technical Specification |
| CAS (Parent Acid) | 85-56-3 (Reference for hydrolysis product) |
| Molecular Weight | ~279.12 g/mol |
| Physical State | Off-white crystalline solid or viscous oil (purity dependent) |
| Primary Hazard | Hydrolysis releases HCl gas; Corrosive.[1][2][3][4][5] |
| Critical Impurity | 2-(4-Chlorobenzoyl)benzoic acid (Hydrolysis product) |
Diagnostic Module: Identification of Impurities
The "Phantom Impurity" Trap (HPLC Analysis)
Issue: Users frequently report finding "100% Impurity A (Parent Acid)" in their HPLC traces, even for freshly synthesized batches.[4] Root Cause: Direct injection of the acid chloride into a reverse-phase column (containing water/methanol) causes immediate hydrolysis during analysis.[1][2][3][4] You are detecting the artifact of your analysis method, not the sample's true state.
Protocol: Self-Validating Derivatization Method
To accurately quantify purity, you must chemically "lock" the acid chloride functionality before it touches the column.[3][4]
Reagents:
Workflow:
-
Sample Prep: Dissolve 10 mg of CBBC in 1 mL of Anhydrous Methanol .
-
Reaction: Allow to stand for 15 minutes (or mild heat 40°C for 5 mins).
-
Analysis: Inject the methanolic solution.
Figure 1: The derivatization logic is essential to distinguish between the active chloride and the hydrolyzed acid impurity.[1][2][3]
Impurity Profile Table
| Impurity Type | Specific Compound | Detection Method | Origin |
| Major (Hydrolysis) | 2-(4-Chlorobenzoyl)benzoic acid | HPLC (Derivatized), MP | Moisture ingress; Incomplete reaction with |
| Isomeric | 3-chloro-3-(4-chlorophenyl)phthalide | IR (Lactone band ~1780 cm⁻¹) | Pseudo-chloride form. This is often chemically equivalent to the open form but has different physical properties.[1][2][3][4] |
| Byproduct | 4-Chlorobenzophenone | GC / HPLC | Decarboxylation (overheating during synthesis).[1][2][3][4] |
| Reagent | Thionyl Chloride / | Odor / Residual Solvents (GC) | Incomplete evaporation.[1][2][3][4] |
Troubleshooting & Purification Protocols
Scenario A: High Acid Content (>5%)
Symptoms: High Melting Point (approaching 148°C), IR shows broad -OH stretch.[1][2][3][4]
Corrective Action: Re-chlorination (The "Top-Up" Method) Do not attempt to recrystallize a mixture with >10% acid; the solubility differential is often insufficient.[3][4] You must push the chemical equilibrium.[3][4]
-
Redissolve the crude mass in Toluene (3 volumes).[4]
-
Add 1.2 equivalents of Thionyl Chloride (
).[2][3][4] -
Add a catalytic amount of DMF (Dimethylformamide) - Critical for breaking the energetic barrier.[2][3][4]
-
Reflux for 2-3 hours.
-
Distill off Toluene and excess
under reduced pressure.[2][3][4]
Scenario B: Neutral Impurities (Dimers/Decarboxylated products)
Symptoms: Sticky solid, low melting point, colored (yellow/brown).[4]
Corrective Action: Recrystallization CBBC is highly soluble in polar aprotic solvents but sparingly soluble in non-polar hydrocarbons.[2][3][4]
Solvent System:
-
Anti-solvent: Hexane or Cyclohexane (Poor solubility cold).[2][3][4]
-
Forbidden: Ethanol, Methanol, Water (Will destroy product).[3][4]
Step-by-Step Protocol:
-
Dissolve crude CBBC in minimum hot Toluene (approx 80-90°C).
-
Optional: Add activated carbon to remove color; filter hot (rapidly) through a pre-warmed funnel to prevent premature crystallization.[4]
-
Slowly add Hexane until slight turbidity persists.
-
Cool to Room Temperature (RT) slowly.
-
Chill to 0-4°C.
-
Filter under Nitrogen blanket (or rapid suction) to avoid moisture condensation.[2][4]
Figure 2: Decision tree for selecting the appropriate purification method based on impurity type.
Frequently Asked Questions (FAQ)
Q: My product is an oil, but the literature says it should be solid. Is it impure? A: Likely, yes.[2][3][4] Pure CBBC should crystallize. However, the "Pseudo-chloride" isomer (cyclic lactone form) can depress the melting point.[4] If the purity (by derivatized HPLC) is >98%, the oil may be used directly for the next step.[4] If purity is low, seed with a crystal from a previous pure batch or scratch the glass side of the flask to induce nucleation.[4]
Q: Can I use Silica Gel Chromatography? A: NO. Silica gel contains surface hydroxyl groups (-OH) and adsorbed water.[1][2][3][4] Loading an acid chloride onto silica will result in significant hydrolysis (turning your product back into the Acid Impurity).[3][4] If you absolutely must use chromatography, use neutral Alumina and flush the column with dry solvent first, but recrystallization is vastly superior for this chemistry.[4]
Q: The melting point is 146°C. Is this good? A: No. That is the melting point of the starting material (2-(4-Chlorobenzoyl)benzoic acid).[1][2][3] A high melting point in this specific context indicates total hydrolysis.[2][3][4] The chloride usually melts lower (often <100°C or is a low-melting solid depending on the specific crystal polymorph).[3][4]
Q: Why does the color turn pink/red upon storage?
A: This indicates Friedel-Crafts type auto-acylation or polymerization, often catalyzed by trace metals (Fe) left over if Thionyl Chloride was stored in steel drums, or if the precursor synthesis used
References & Authority
-
Indomethacin Synthesis & Intermediates:
-
Acid Chloride Purification (General):
-
Pseudo-Chloride Isomerism:
-
Derivatization for HPLC:
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(4-Chlorobenzoyl)benzoyl chloride before handling.[1][2][3][4] Work must be performed in a fume hood due to HCl generation.[4]
Sources
- 1. 2-(4-Chlorobenzoyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 5. 2(4-Chlorobenzoyl) Benzoic Acid - Sarex Fine Chemicals [sarex.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Storage Stability of 2-(4-Chlorobenzoyl)benzoyl chloride
Welcome to the technical support center for 2-(4-Chlorobenzoyl)benzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this reactive intermediate. Here, we address common challenges and questions regarding its storage and stability, providing in-depth, scientifically-grounded answers to ensure the integrity of your experiments and syntheses.
Frequently Asked Questions (FAQs)
Q1: I've noticed a decrease in the purity of my 2-(4-Chlorobenzoyl)benzoyl chloride over time. What is the primary cause of its degradation?
The primary cause of degradation for 2-(4-Chlorobenzoyl)benzoyl chloride is hydrolysis . As an acyl chloride, it is highly susceptible to reaction with water, including atmospheric moisture. This reaction results in the formation of 2-(4-Chlorobenzoyl)benzoic acid and hydrochloric acid (HCl), as depicted in the reaction below.
2-(4-Chlorobenzoyl)benzoyl chloride + H₂O → 2-(4-Chlorobenzoyl)benzoic acid + HCl
The presence of the resulting carboxylic acid as an impurity can significantly impact the yield and purity of your desired product in subsequent reactions.
Q2: Why is 2-(4-Chlorobenzoyl)benzoyl chloride so reactive towards water?
The high reactivity of 2-(4-Chlorobenzoyl)benzoyl chloride stems from the electronic properties of its functional groups. The molecule contains two electron-withdrawing groups: the chloro substituent on one benzoyl ring and the entire second benzoyl group. These groups pull electron density away from the carbonyl carbon of the acyl chloride, making it highly electrophilic and thus a prime target for nucleophilic attack by water.[1][2] This enhanced electrophilicity facilitates a rapid hydrolysis reaction.[3][4]
The likely mechanism for this hydrolysis is an associative nucleophilic acyl substitution (similar to an SN2 mechanism), where water directly attacks the carbonyl carbon.[5] The presence of strong electron-withdrawing groups favors this pathway.[5]
// Nodes Reactants [label="2-(4-Chlorobenzoyl)benzoyl chloride + H₂O", fillcolor="#F1F3F4"]; Intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05"]; Products [label="2-(4-Chlorobenzoyl)benzoic acid + HCl", fillcolor="#F1F3F4"];
// Edges Reactants -> Intermediate [label="Nucleophilic Attack\nof H₂O on Carbonyl Carbon"]; Intermediate -> Products [label="Elimination of Cl⁻\nand Deprotonation"];
// Styling Reactants [width=2.5]; Products [width=2.5]; }
Caption: Associative (SN2-like) Hydrolysis Mechanism.Q3: What are the ideal storage conditions to maximize the shelf-life of 2-(4-Chlorobenzoyl)benzoyl chloride?
To minimize degradation, 2-(4-Chlorobenzoyl)benzoyl chloride should be stored under the following conditions:
-
Dry Environment: The most critical factor is the exclusion of moisture. Store the compound in a tightly sealed container, preferably with a PTFE-lined cap to prevent moisture ingress. The use of a desiccator containing a suitable desiccant like calcium chloride is highly recommended.[6][7][8][9]
-
Inert Atmosphere: To further protect against atmospheric moisture and oxygen, storing the compound under an inert atmosphere such as nitrogen or argon is best practice.
-
Cool Temperature: Store in a cool, dark place. While refrigeration is often suitable, ensure the container is brought to room temperature before opening to prevent condensation from forming inside.
-
Avoid Incompatible Materials: Do not store near strong bases, alcohols, or metals, as these can also react with and degrade the compound.[10]
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert gas (Nitrogen, Argon) | Prevents reaction with atmospheric moisture. |
| Temperature | Cool (e.g., refrigerator) | Reduces the rate of potential degradation reactions. |
| Container | Tightly sealed, PTFE-lined cap | Prevents moisture ingress. |
| Location | Desiccator with desiccant | Actively removes any residual moisture. |
Q4: Can I use a chemical stabilizer to prolong the stability of 2-(4-Chlorobenzoyl)benzoyl chloride?
The addition of chemical stabilizers to highly reactive intermediates like 2-(4-Chlorobenzoyl)benzoyl chloride is generally not recommended for research and pharmaceutical applications. The ideal stabilizer would need to selectively inhibit the hydrolysis reaction without interfering with the intended downstream chemistry, which is a significant challenge.[11] The focus should be on maintaining stringent anhydrous storage conditions rather than relying on additives that could complicate your reaction and purification processes.
Troubleshooting Guide
Problem: My reaction yield is lower than expected, and I suspect my 2-(4-Chlorobenzoyl)benzoyl chloride has degraded.
1. Purity Assessment:
The first step is to confirm the purity of your starting material. High-Performance Liquid Chromatography (HPLC) is an effective method to quantify the amount of 2-(4-Chlorobenzoyl)benzoyl chloride and its primary degradation product, 2-(4-Chlorobenzoyl)benzoic acid.
Experimental Protocol: HPLC Analysis
-
Column: A C18 reverse-phase column is suitable for this separation.[12][13]
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of an acid modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) is a good starting point.[12][14]
-
Detection: UV detection at a wavelength around 210 nm should provide good sensitivity for both the starting material and the hydrolysis product.[13][14]
-
Sample Preparation: Carefully prepare a dilute solution of your 2-(4-Chlorobenzoyl)benzoyl chloride in a dry, aprotic solvent like anhydrous acetonitrile.
-
Standard Preparation: Prepare a standard solution of 2-(4-Chlorobenzoyl)benzoic acid to confirm its retention time and for quantification.
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// Edges Start -> Prep_Sample; Start -> Prep_Standard; Prep_Sample -> HPLC; Prep_Standard -> HPLC; HPLC -> Analyze; Analyze -> Decision; Decision -> Proceed [label="Yes"]; Decision -> Purify [label="No"]; }
Caption: Workflow for Investigating Suspected Degradation.2. Potential Impurities from Synthesis:
Be aware that impurities from the synthesis of 2-(4-Chlorobenzoyl)benzoyl chloride can also affect its stability and downstream reactions. Common synthetic routes may leave residual starting materials or byproducts. For instance, if synthesized from 2-(4-chlorobenzoyl)benzoic acid, unreacted starting material could be present.[15][16] Synthesis from chlorination of substituted toluenes can introduce other chlorinated species.[17][18][19]
3. Corrective Actions:
-
If significant degradation is confirmed: It is advisable to use a fresh, high-purity batch of 2-(4-Chlorobenzoyl)benzoyl chloride for your reaction.
-
If minor degradation is observed: For less sensitive reactions, you may be able to proceed, but be aware that the actual concentration of the active acyl chloride is lower than the weighed amount.
-
Future Prevention: Re-evaluate your storage and handling procedures. Ensure all glassware is oven-dried, and solvents are anhydrous. When handling the compound, work quickly and in a dry environment, such as a glove box or under a stream of inert gas.
References
-
Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl. Available at: [Link]
-
Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides - UNI ScholarWorks. Available at: [Link]
-
Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Available at: [Link]
-
Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides - ResearchGate. Available at: [Link]
-
Notes - 33 Carboxylic Acids and Derivatives - CAIE Chemistry A-level - Physics & Maths Tutor. Available at: [Link]
-
Chem263_Nov 25_notes_2010.pdf - Chemistry. Available at: [Link]
-
Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column. Available at: [Link]
-
Which benzoyl chloride undergoes hydrolysis faster in water? : r/AdvancedOrganic - Reddit. Available at: [Link]
-
Synthesis of 2-(4-Chlorobenzoyl)benzoic acid: - PrepChem.com. Available at: [Link]
-
ACYL CHLORIDES & ACIDS - LearnedGuys.com. Available at: [Link]
-
Solvolysis of substituted benzoyl chlorides in nonionic and mixed micellar solutions. Available at: [Link]
- US3996274A - Method for producing chlorobenzoyl chloride - Google Patents.
- US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents.
-
HPLC Method for Analysis of 2-Chlorobenzyl Chloride and 4-Chlorobenzyl Chloride on Newcrom R1 Column | SIELC Technologies. Available at: [Link]
-
Stabilizing agents – Knowledge and References - Taylor & Francis. Available at: [Link]
- Process for the preparation of chloro-benzoyl chlorides - Patent 0854128.
-
Strategies for dealing with reactive intermediates in drug discovery and development - PubMed. Available at: [Link]
-
Intermediate Compounds 7 Game-Changing Facts You Must Know. Available at: [Link]
-
Organic Synthesis Reactions Intermediate - ZM Silane Limited. Available at: [Link]
-
What is Calcium Chloride Desiccant? | WiseSorbent Technology. Available at: [Link]
-
Calcium Chloride Desiccant Applications | High Humidity Control - Sorbstar. Available at: [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. Available at: [Link]
-
Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance - JOCPR. Available at: [Link]
-
(PDF) Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection - ResearchGate. Available at: [Link]
-
The How and Why of Keeping it Dry with Desiccant - Armor Protective Packaging®. Available at: [Link]
-
Understanding Desiccants: Function & Types - Edco Supply Co. Available at: [Link]
Sources
- 1. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 2. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 3. savemyexams.com [savemyexams.com]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. wisesorbent.com [wisesorbent.com]
- 7. sorbstar.com [sorbstar.com]
- 8. ibisscientific.com [ibisscientific.com]
- 9. armorvci.com [armorvci.com]
- 10. researchgate.net [researchgate.net]
- 11. Strategies for dealing with reactive intermediates in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. HPLC Method for Analysis of 2-Chlorobenzyl Chloride and 4-Chlorobenzyl Chloride on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 15. prepchem.com [prepchem.com]
- 16. 2-(4-Chlorobenzoyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 17. US3996274A - Method for producing chlorobenzoyl chloride - Google Patents [patents.google.com]
- 18. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]
- 19. Process for the preparation of chloro-benzoyl chlorides - Patent 0854128 [data.epo.org]
Side reactions of "2-(4-Chlorobenzoyl)benzoyl chloride" with nucleophiles
Introduction: The "Dual-Personality" Reagent
Welcome to the technical support portal for 2-(4-Chlorobenzoyl)benzoyl chloride (CAS: Derivative of 85-56-3).
If you are encountering unexpected products—such as lactones instead of amides, or insoluble white precipitates—it is likely due to the unique ring-chain tautomerism of this molecule. Unlike standard acid chlorides (e.g., benzoyl chloride), this reagent exists in a dynamic equilibrium between two electrophilic forms:
-
The Acyclic Form (Normal): Reacts to form open-chain keto-amides/esters.
-
The Cyclic Form (Pseudo): Reacts to form phthalide (lactone) derivatives.
This guide provides the mechanistic insight and protocols required to control this equilibrium and suppress side reactions.
Module 1: The Core Problem (Isomerism & Identification)
Q: Why does my NMR/IR spectrum show a mixture of two compounds before I even add a nucleophile?
A: You are observing the equilibrium between the open acid chloride and the pseudo-chloride (3-chloro-3-(4-chlorophenyl)phthalide).
-
The Mechanism: The ketone carbonyl group in the ortho position acts as an internal nucleophile, attacking the acid chloride to form a five-membered lactone ring.
-
Impact: This is not an impurity; it is an intrinsic property. However, the ratio determines your product distribution.
-
Open Form: Favored in high-dielectric solvents.
-
Closed (Pseudo) Form: Favored in non-polar solvents and solid state.
-
Visualizing the Equilibrium:
Caption: Fig 1. Dynamic equilibrium between the acyclic acid chloride and the cyclic pseudo-chloride.
Module 2: Hydrolysis & Impurities
Q: A white precipitate formed immediately upon adding the reagent to the solvent. Is this my product?
A: Likely no . This is almost certainly the hydrolyzed parent acid, 2-(4-chlorobenzoyl)benzoic acid .
Troubleshooting Protocol:
-
Diagnosis: Check solubility.[1][2] The parent acid is insoluble in DCM/Chloroform but soluble in aqueous base (
). -
Root Cause: The pseudo-chloride bond is extremely labile (more so than standard acid chlorides) and reacts rapidly with atmospheric moisture.
-
Prevention:
-
Dry all solvents over molecular sieves (3Å) for 24 hours.
-
Purge the reaction vessel with Argon, not Nitrogen (Argon is heavier and blankets better).
-
Crucial: Do not store the acid chloride for long periods. Generate it in situ using Thionyl Chloride (
) and use immediately.
-
Module 3: Controlling Nucleophilic Attack (Amides vs. Lactones)
Q: I attempted to make an amide using a primary amine, but isolated a cyclic phthalide (lactone). Why?
A: You likely operated under conditions that favored the Pseudo-Chloride pathway or allowed Cyclodehydration .
The Science:
-
Kinetic Control (Open Product): Strong nucleophiles (primary amines) in polar solvents usually attack the carbonyl of the Open Form, leading to the desired amide.
-
Thermodynamic Control (Cyclic Product): If the reaction is heated or an acid catalyst is present, the open amide can cyclize onto the ketone, losing water to form a hydroxy-isoindolinone or phthalide derivative.
Corrective Action (Amide Synthesis):
| Parameter | Recommendation | Rationale |
| Temperature | Keep | Low temp favors kinetic attack at the acid chloride over the ketone. |
| Base | Excess Pyridine or | Scavenges HCl immediately, preventing acid-catalyzed cyclization. |
| Solvent | THF or DCM | Avoids protic solvents; maintains solubility of the open form. |
| Addition | Add Acid Chloride to Amine | Keeps amine in excess, preventing oligomerization. |
Visualizing the Reaction Pathways:
Caption: Fig 2. Divergent pathways determined by temperature and pH. Path A yields the open chain; Path B yields the cyclic form.
Module 4: Friedel-Crafts Cyclization (Anthraquinone Synthesis)
Q: I am trying to close the ring to form 2-chloroanthraquinone, but the yield is low. What is interfering?
A: The "Side Reaction" here is often sulfonation or incomplete dehydration if using Sulfuric Acid.
Technical Insight: The conversion of 2-(4-chlorobenzoyl)benzoic acid (or its chloride) to 2-chloroanthraquinone requires a Friedel-Crafts acylation.
-
Issue: The chlorine atom on the benzoyl ring is electron-withdrawing (deactivating). This raises the activation energy for the ring closure compared to unsubstituted benzoylbenzoic acid.
-
Side Reaction: If you use Oleum (fuming
) to force the reaction, you risk sulfonating the ring, creating water-soluble byproducts that are lost during aqueous workup.
Optimized Protocol:
-
Reagent: Use Polyphosphoric Acid (PPA) instead of Sulfuric Acid. PPA is a milder dehydrating agent that minimizes sulfonation while effectively catalyzing the cyclization.
-
Temperature: Heat to 140–150°C .
-
Workup: Pour onto crushed ice. The anthraquinone will precipitate; sulfonated byproducts (if any) will remain in solution.
References
-
Tautomerism of Pseudo Acid Chlorides: Bhatt, M. V., El Ashry, S. H., & Balakrishnan, M. (1979).[3] Aspects of tautomerism. 8. Solvolysis of some pseudo and normal acid chlorides.[1][3] Proceedings of the Indian Academy of Sciences - Section A. Chemical Sciences, 88(6), 421–437.[3] Link
-
Friedel-Crafts Cyclization Kinetics: Daniels, L. C. (1933). Process of making anthraquinones. U.S. Patent No.[4] 1,895,788.[4] U.S. Patent and Trademark Office. Link
-
Nucleophilic Reactivity of Benzoyl Chlorides: BenchChem Technical Support. (2025).[5][6][7][8] A Comparative Analysis of the Reactivity of 4-Bromobenzoyl Chloride and 4-Chlorobenzoyl Chloride. Link
-
Pseudo-Chloride Reaction Patterns: Jones, P. R. (1963).[1] The Pseudo-Chloride of o-Benzoylbenzoic Acid.[1][2][3][9] Chemical Reviews, 63(5), 461-487. (Foundational text on pseudo-chloride reactivity).
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Studies in organic reaction mechanisms [etd.iisc.ac.in]
- 3. ias.ac.in [ias.ac.in]
- 4. US1895788A - Process of making anthraquinones - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Primary amines react with benzoyl chloride to give: (A) Benzamides (B - askIITians [askiitians.com]
- 9. Aspects of tautomerism. Part II. Reactions of the pseudo-acid chloride of o-benzoylbenzoic acid with nucleophiles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Optimization for 2-(4-Chlorobenzoyl)benzoyl Chloride
Executive Summary
This guide addresses the reactivity profile of 2-(4-Chlorobenzoyl)benzoyl chloride (CBBC). As a Senior Application Scientist, I have structured this technical resource to navigate the compound's unique "dual-path" reactivity. CBBC is a pivotal intermediate used primarily in two distinct synthetic workflows:
-
N-Acylation: Synthesis of NSAIDs (e.g., Indomethacin) via reaction with indole derivatives.
-
Friedel-Crafts Cyclization: Intramolecular ring closure to form substituted anthraquinones.
The critical technical challenge with CBBC is its tautomeric equilibrium between the "open" acyl chloride form and the "cyclic" pseudo-chloride form. Your choice of catalyst must not only drive the reaction but also manipulate this equilibrium to favor the reactive species.
Module 1: Reaction Pathway Selection & Catalyst Matrix
The following decision matrix correlates your target product with the optimal catalyst system.
| Target Workflow | Primary Reaction Type | Recommended Catalyst | Solvent System | Critical Parameter |
| Indomethacin / Amide Synthesis | Nucleophilic Acyl Substitution (N-Acylation) | DMAP (4-Dimethylaminopyridine) + TEA (Triethylamine) | DCM, THF, or Toluene | Moisture Control: Hydrolysis competes rapidly with amidation. |
| Anthraquinone Synthesis | Intramolecular Friedel-Crafts Acylation | PPA (Polyphosphoric Acid) or Fuming | Neat (Solvent-free) or Nitrobenzene | Temperature: High heat (>100°C) required for PPA; control charring. |
| Anthraquinone Synthesis (Low Temp) | Friedel-Crafts Acylation | DCM or 1,2-Dichloroethane | Stoichiometry: Requires >2.2 eq. of |
Visual Workflow: Pathway Selector
Figure 1: Decision tree for catalyst selection based on synthetic intent. Pathway A utilizes nucleophilic catalysis, while Pathway B utilizes electrophilic activation.
Module 2: The Pseudo-Chloride Equilibrium (Advanced Theory)
Before troubleshooting, you must understand the "Pseudo-Chloride" trap. CBBC exists in equilibrium between:
-
Open Form (Normal Acyl Chloride): Highly reactive electrophile.
-
Cyclic Form (Pseudo-Chloride): 3-chloro-3-(4-chlorophenyl)phthalide. This form is sterically hindered and less electrophilic.
The Catalyst's Hidden Role:
-
Lewis Bases (DMAP/Pyridine): Trap the Open Form as an N-acyl salt, pulling the equilibrium toward the reactive species.
-
Non-Polar Solvents: Often stabilize the Cyclic Form, leading to "stalled" reactions if no nucleophilic catalyst is present.
Module 3: Troubleshooting Guides (Q&A)
Scenario A: N-Acylation (Indomethacin Synthesis)
Q1: My reaction with the indole intermediate is sluggish (low yield <50%), even with Triethylamine. Why?
-
Diagnosis: Triethylamine (TEA) is a Brønsted base but a poor nucleophilic catalyst due to steric bulk. It cannot effectively "unlock" the cyclic pseudo-chloride form of CBBC.
-
Solution: Add 10-20 mol% DMAP (4-Dimethylaminopyridine).
-
Mechanism: DMAP attacks the carbonyl more rapidly than the indole, forming a highly reactive N-acylpyridinium intermediate. This intermediate is strictly in the "open" conformation, preventing the molecule from reverting to the unreactive cyclic pseudo-chloride form.
-
Protocol Adjustment:
-
Dissolve Indole + 1.2 eq TEA in DCM.
-
Add 0.1 eq DMAP.
-
Add CBBC dropwise at 0°C.
-
Q2: I see a white precipitate forming immediately, but TLC shows starting material remains.
-
Diagnosis: The precipitate is likely Triethylamine Hydrochloride (
), which is normal. However, if starting material persists, you may have hydrolysis . CBBC is extremely hygroscopic. -
Validation: Check the IR spectrum of your "starting material." If the C=O stretch has shifted from ~1780 cm⁻¹ (chloride) to ~1690 cm⁻¹ (acid), your catalyst (pyridine/TEA) acted as a water shuttle.
-
Corrective Action: Ensure solvents are dried over molecular sieves. Switch to a "Schotten-Baumann" biphasic system if anhydrous conditions are impossible, using inorganic base (
) and a Phase Transfer Catalyst (TBAB).
Scenario B: Friedel-Crafts Cyclization (Anthraquinone Synthesis)
Q3: Using Aluminum Chloride (
-
Diagnosis:
is too harsh for this substrate at elevated temperatures. The carbonyls in CBBC form strong complexes with , requiring you to use >2.2 equivalents. The excess Lewis acid attacks the product, leading to polymerization/charring. -
Solution: Switch to Polyphosphoric Acid (PPA) .
-
Why PPA? PPA acts as both solvent and catalyst. It effects cyclization via a protonated acylium ion mechanism but is less oxidizing than
or Fuming Sulfuric Acid, preserving the chlorobenzoyl moiety. -
Protocol (PPA):
-
Mix CBBC in PPA (1:10 w/w).
-
Heat to 120-140°C for 2-4 hours.
-
Quench by pouring into crushed ice (The product, 2-chloroanthraquinone, will precipitate as a solid).
-
Q4: I must use
-
Diagnosis: Incomplete cyclization due to "Catalyst Poisoning" by the product.
-
Optimization:
-
Solvent: Use 1,2-Dichloroethane (DCE) or Nitrobenzene.
-
Order of Addition: Do not add
to the chloride. Dissolve CBBC in solvent, then add in portions. -
Quenching: The complex is stable. You must quench with dilute HCl/Ice to break the Al-O bond and release the anthraquinone.
-
Visual Mechanism: The DMAP "Unlock"
Figure 2: Mechanistic action of DMAP. It selectively reacts with the Open form, pulling the equilibrium away from the unreactive Cyclic form.
References
-
BenchChem Technical Support. (2025).[1][2] Salicyloyl Chloride vs. Benzoyl Chloride: A Comparative Guide to Reactivity. Retrieved from
-
Science Snail. (2018). Organic synthesis of indomethacin: Traditional vs Modern Routes. Retrieved from
-
National Institutes of Health (NIH). (2017). Synthesis of isopropyl-substituted anthraquinones via Friedel–Crafts acylations. PubMed Central. Retrieved from
-
ChemicalBook. (2023). Benzoyl chloride: Application, synthesis and toxicity. Retrieved from
-
Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Alkylation Mechanisms. Retrieved from
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2-(4-chlorobenzoyl)benzoyl chloride, which is corrosive and a lachrymator.
Sources
Analytical techniques for monitoring "2-(4-Chlorobenzoyl)benzoyl chloride" reaction progress
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Analytical Methodologies & Reaction Monitoring Target Molecule: 2-(4-Chlorobenzoyl)benzoyl chloride (CBBC) CAS Reference: 85-56-3 (Starting Material: 2-(4-Chlorobenzoyl)benzoic acid)
Introduction: The "Hydrolysis Trap"
Welcome to the technical guide for monitoring the synthesis of 2-(4-Chlorobenzoyl)benzoyl chloride . As an intermediate often used in the synthesis of photoinitiators and NSAIDs (like Indomethacin derivatives), this molecule presents a classic analytical paradox: The act of measuring it often destroys it.
The conversion of 2-(4-chlorobenzoyl)benzoic acid to its acid chloride form (typically using Thionyl Chloride,
This guide prioritizes Derivatization-HPLC and In-Situ IR to ensure data integrity.
Module 1: HPLC Monitoring (The Gold Standard)
The Principle: Quench & Quantify
You cannot inject the raw reaction mixture directly into a reverse-phase HPLC system. The acid chloride will hydrolyze on the column, appearing as the starting material (Acid), leading you to believe the reaction is incomplete.
The Solution: Convert the unstable Acid Chloride into a stable Methyl Ester before analysis.
-
Starting Material (Acid): Reacts slowly/negligibly with neutral Methanol at room temperature.
-
Product (Acid Chloride): Reacts instantly with Methanol to form the Methyl Ester.
Protocol: Methanol Quench Method
Reagents:
-
HPLC Grade Methanol (Dry)
-
Anhydrous Acetonitrile (Diluent)
Step-by-Step Workflow:
-
Sampling: Withdraw 50 µL of the reaction mixture (under
flow). -
Immediate Quench: Dispense the sample immediately into a vial containing 1.0 mL of HPLC-grade Methanol.
-
Note: Agitate for 30 seconds. The exotherm indicates the quenching of excess
and the conversion of Acid Chloride to Methyl Ester.
-
-
Dilution: Dilute the quenched sample to your target concentration (e.g., 0.5 mg/mL) using Acetonitrile/Water (50:50).
-
Crucial: Once the ester is formed, water in the diluent is safe.
-
-
Analysis: Inject into HPLC.
Data Interpretation Table:
| HPLC Peak Observed | Origin in Reaction | Chemical Transformation during Quench |
| Peak A (Early Eluter) | Unreacted Starting Material | None. (Acid remains Acid) |
| Peak B (Late Eluter) | Target Acid Chloride | Derivatized. (Chloride |
Visualization: Analytical Workflow
Module 2: In-Situ Monitoring (PAT)
For process safety and kinetic profiling, offline HPLC is often too slow. FT-IR (Fourier Transform Infrared Spectroscopy) allows you to "see" the carbonyl shift in real-time without removing a sample.
Spectral Markers
The carbonyl stretching frequency (
| Functional Group | Approximate Wavenumber ( | Trend during Reaction |
| Carboxylic Acid (Start) | 1690 – 1710 | Decreases (Disappears) |
| Acid Chloride (Product) | 1780 – 1800 | Increases (Appears) |
| Thionyl Chloride ( | ~1230 | Decreases (Consumed) |
Workflow Logic
Module 3: Troubleshooting & FAQs
Q1: My HPLC shows 5% starting material remaining, but I've refluxed for 24 hours. Is the reaction stalled?
Diagnosis: Likely False Negative (Hydrolysis Artifact) . Root Cause: The "starting material" peak you see is likely the product hydrolyzing during your sampling process. Fix:
-
Ensure your Methanol used for quenching is "Dry" (low water content).
-
Speed Test: Minimize the time between taking the sample and dropping it into methanol. Air humidity can hydrolyze the chloride in seconds on a syringe tip.
-
Validation: Add a drop of pure starting material to your quenched vial. If the peak grows, your identification is correct. If a new peak appears, your "impurity" is something else (e.g., anhydride formation).
Q2: Can I use GC-MS for this analysis?
Answer: Yes, but with caveats.
-
Direct Injection: Not recommended. Acid chlorides can degrade thermally or react with active sites (silanols) in the GC liner/column.
-
Derivatization: You must still use the Methanol Quench method described in Module 1. Inject the Methyl Ester .
-
Benefit: GC-MS is excellent for detecting residual Thionyl Chloride (
), which is invisible to UV detectors in HPLC.
Q3: I see a "Ghost Peak" eluting later than the Methyl Ester. What is it?
Diagnosis: Likely the Anhydride Impurity .
Mechanism: If
-
HPLC: Elutes later than the ester (more hydrophobic).
-
IR: Look for a "doublet" carbonyl split around 1750 and 1820
.
Q4: Why does the reaction turn dark/black?
Answer: Overheating or trace metal contamination.
-
Friedel-Crafts related intermediates (benzophenones) are susceptible to polymerization or degradation at high temperatures (
) in the presence of strong Lewis acids or excess Thionyl Chloride. -
Action: Maintain temperature control strictly. If using DMF as a catalyst, use minimal amounts (1-2 drops), as excess DMF can degrade into dimethylamine salts which darken the mixture.
References
-
Preparation of Acid Chlorides (General Mechanism)
- Derivatization Strategy for HPLC (Methyl Ester Formation)
-
Synthesis of 2-(4-Chlorobenzoyl)benzoic acid (Precursor Context)
- Source: PrepChem. "Synthesis of 2-(4-Chlorobenzoyl)benzoic acid."
-
URL:[Link]
-
IR Spectroscopy of Acid Chlorides
-
Reaction Safety & Thionyl Chloride Handling
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzoic acid with `"SOCl"_(2)` to give [allen.in]
- 4. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]
- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Validated Analytical Strategies for 2-(4-Chlorobenzoyl)benzoyl Chloride Purity Assessment
Executive Summary
2-(4-Chlorobenzoyl)benzoyl chloride (CBBC) is a critical electrophilic intermediate in the synthesis of Indomethacin. Its high reactivity, specifically its susceptibility to rapid hydrolysis into 2-(4-chlorobenzoyl)benzoic acid (CBBA), renders standard direct-injection HPLC methods invalid. Direct exposure to aqueous mobile phases or even atmospheric moisture degrades the analyte during the analytical sequence, leading to artificially low purity results.
This guide presents the Derivatization-HPLC (Methanolysis) method as the industry "Gold Standard" for purity assessment. This method chemically stabilizes the analyte prior to injection, ensuring the measured signal correlates 1:1 with the active acid chloride content. We compare this against Potentiometric Titration , an orthogonal method for total chloride determination.
The Analytical Challenge: The "Phantom" Impurity
The core difficulty in analyzing CBBC is distinguishing the active acid chloride from its degradation product, the carboxylic acid.
-
Active Species: 2-(4-Chlorobenzoyl)benzoyl chloride (CBBC)
-
Degradant: 2-(4-Chlorobenzoyl)benzoic acid (CBBA)
If a researcher injects CBBC directly into a reverse-phase HPLC system (typically containing water/methanol), the CBBC hydrolyzes on the column. The detector sees only the acid form, making a 99% pure acid chloride sample appear identical to a 100% degraded acid sample.
The Solution: We must "lock" the chemical state of the acid chloride before it enters the chromatograph.
Method A: Derivatization-HPLC (Methanolysis)
Status: Primary Validated Method (Specificity & Stability)
The Principle
This method utilizes the rapid, quantitative reaction between the acid chloride and anhydrous methanol to form a stable methyl ester. The acidic impurity (CBBA), lacking the activation of the chloride, does not esterify under these mild, non-catalyzed conditions.
-
Reaction 1 (Analyte): CBBC + MeOH
Methyl Ester + HCl (Instantaneous) -
Reaction 2 (Impurity): CBBA + MeOH
No Reaction (Requires acid catalyst/heat)
The HPLC then separates the Methyl Ester (representing the Chloride) from the Free Acid (representing the Impurity).
Experimental Workflow (Visualized)
Figure 1: Methanolysis workflow converting unstable acid chloride into stable methyl ester for quantification.
Detailed Protocol
Reagents:
-
Solvent: Methanol (HPLC Grade, Anhydrous). Note: Water content must be <0.05% to prevent hydrolysis during prep.
-
Reference Standard: Methyl 2-(4-chlorobenzoyl)benzoate (synthesized separately or purchased).
Step-by-Step Procedure:
-
Blank Prep: Transfer 10 mL of anhydrous methanol to a volumetric flask.
-
Sample Prep: Accurately weigh 50 mg of the CBBC sample into a 50 mL dry volumetric flask.
-
Derivatization: Immediately add 40 mL of anhydrous methanol.
-
Dissolution: Sonicate for 5 minutes. The reaction is exothermic and rapid. Allow to cool to room temperature. Dilute to volume with methanol.
-
Injection: Inject 10 µL into the HPLC system.
HPLC Conditions:
| Parameter | Setting |
|---|---|
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 40% B; 2-15 min: 40%
Data Interpretation:
-
Retention Time (Approx):
-
CBBA (Acid Impurity): ~4.5 min (Elutes early due to polarity).
-
Methyl Ester (Analyte Surrogate): ~12.0 min (Elutes late due to esterification).
-
-
Calculation:
(Note: RRF is the Relative Response Factor. If unavailable, assume 1.0 for estimation, but determine experimentally for validation).
Method B: Potentiometric Titration
Status: Orthogonal Verification (Stoichiometric)
While HPLC provides specificity, titration provides an absolute measurement of the hydrolyzable chloride. This is useful for cross-validating the HPLC assay value.
The Principle
The acid chloride is hydrolyzed intentionally using alkaline water, releasing one equivalent of chloride ion (
Protocol
-
Hydrolysis: Weigh 200 mg of sample into a beaker. Add 50 mL of 1N NaOH. Heat gently (60°C) for 30 minutes to ensure complete hydrolysis of the acid chloride to the carboxylate and chloride ion.
-
Acidification: Cool and acidify with dilute Nitric Acid (
) until pH < 2. -
Titration: Titrate with 0.1 N
using a silver electrode (potentiometric endpoint detection).
Limitation: This method cannot distinguish between the active acid chloride and any free HCl trapped in the crystal lattice. It usually yields a slightly higher value than HPLC if the sample is wet/degraded.
Comparative Analysis: Which Method to Use?
| Feature | Method A: Derivatization HPLC | Method B: Potentiometric Titration | Direct HPLC (Not Recommended) |
| Specificity | High (Distinguishes Active vs. Hydrolyzed) | Medium (Measures total Cl-) | None (Hydrolyzes on column) |
| Stability | Excellent (Derivative is stable for 24h+) | Good (Immediate analysis required) | Poor |
| LOD/LOQ | Low (ppm level detection of impurities) | High (Only suitable for assay >95%) | N/A |
| Primary Use | Purity Assessment, Stability Studies | Raw Material Assay, Mass Balance | Rapid Screening (Qualitative only) |
References
-
BenchChem. (2025).[1][2] A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents. Retrieved from 1
-
SIELC Technologies. (2025). HPLC Method for Analysis of 2-Chlorobenzyl Chloride and 4-Chlorobenzyl Chloride. Retrieved from 3
-
Sawant, N., & Pai, P. (2016).[4] Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Indomethacin in Pharmaceutical Capsule Formulation. Journal of Pharmaceutical and Chemical Research. Retrieved from 5[6][7]
-
ChemicalBook. (2024). Indomethacin Synthesis and Intermediates. Retrieved from 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Method for Analysis of 2-Chlorobenzyl Chloride and 4-Chlorobenzyl Chloride on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. jopcr.com [jopcr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Indometacin synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-(4-Chlorobenzoyl)benzoyl Chloride
Abstract
This guide provides a comparative analysis of the biological activities of various heterocyclic compounds synthesized using 2-(4-Chlorobenzoyl)benzoyl chloride and its parent acid as a key precursor. We delve into the antimicrobial and anticancer properties of derived scaffolds, including thioureides and quinazolinones. By synthesizing data from multiple studies, this document offers a comparative perspective on their efficacy, supported by quantitative data such as Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values. Furthermore, we provide detailed, field-proven protocols for essential biological assays and explore the underlying structure-activity relationships that govern the therapeutic potential of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold for novel therapeutic agents.
Introduction: The Versatility of the Benzophenone Scaffold
The benzophenone moiety, characterized by a ketone group connecting two phenyl rings, is a privileged scaffold in medicinal chemistry. Its rigid yet three-dimensional structure allows for precise spatial orientation of functional groups, making it an ideal starting point for the synthesis of compounds that can interact with biological targets with high specificity. 2-(4-Chlorobenzoyl)benzoic acid and its activated form, 2-(4-Chlorobenzoyl)benzoyl chloride, are particularly valuable precursors. The presence of the chlorine atom and the carboxylic acid/acyl chloride group provides reactive handles for a diverse range of chemical transformations, leading to a wide array of heterocyclic compounds.[1][2] Heterocyclic compounds are cornerstones of pharmaceutical development, with their unique structures enabling a broad spectrum of pharmacological activities.[3] This guide will compare the biological performance of different compound classes derived from this common starting material.
Synthesis of Bioactive Scaffolds: A Generalized Workflow
The synthesis of biologically active molecules from 2-(4-Chlorobenzoyl)benzoyl chloride or its corresponding acid typically follows a multi-step process. The initial Friedel-Crafts acylation is a common method for creating the core 2-benzoylbenzoic acid structure.[2] From there, the precursor is activated (e.g., to the acyl chloride) and reacted with various nucleophiles to build diverse heterocyclic rings.
The choice of reactants and reaction conditions is critical and dictates the final chemical scaffold and, consequently, its biological activity. For instance, reaction with thiourea or its derivatives can yield thioureides, while condensation with compounds like 2-aminobenzoic acid can lead to quinazolinones.[4][5] This synthetic versatility is a key reason for the widespread interest in this precursor.
Caption: Workflow for the Agar Disk Diffusion Susceptibility Test.
Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. This protocol is a standard method for screening potential anticancer compounds. [6][7] Objective: To quantitatively determine the cytotoxic effect of synthesized compounds on a cancer cell line.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living, metabolically active cells. [7]This reduction produces insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The crystals are solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. [6] Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment. [8]2. Compound Treatment: Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 2-4 hours, allowing formazan crystals to form. [8]5. Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals. [9]6. Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. [8][9]7. Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Structure-Activity Relationship (SAR) Insights
The biological activity of derivatives from 2-(4-Chlorobenzoyl)benzoyl chloride is highly dependent on the nature and position of substituents on the aromatic rings. [10]
-
For Antimicrobial Activity: Studies on related thioureides show that the presence of electron-withdrawing groups, such as halogens (Cl, Br), on the terminal phenyl ring significantly enhances antimicrobial potency. [4]The position of these substituents is also crucial; for instance, a 2,6-dichloro substitution pattern was found to be highly effective. [4]This suggests that these groups may improve the compound's ability to interact with its bacterial target or alter its pharmacokinetic properties.
-
For Anticancer Activity: In the case of anticancer compounds, modifications that affect the molecule's ability to interact with specific targets like DNA topoisomerase II are key. The overall shape and electronic distribution of the molecule, influenced by various substituents, will determine its binding affinity to the enzyme's active site. [11]The benzoic acid moiety itself is a common pharmacophore, and its activity is modulated by the attached groups which influence properties like lipophilicity and hydrogen bonding capacity. [10]
Conclusion and Future Perspectives
2-(4-Chlorobenzoyl)benzoyl chloride and its parent acid are undeniably valuable and versatile precursors for the synthesis of heterocyclic compounds with significant therapeutic potential. The derivatives, including thioureides and quinazolinones, have demonstrated promising antimicrobial and anticancer activities in preclinical studies. The comparative data, while drawn from separate investigations, clearly indicates that specific structural modifications can lead to highly potent compounds.
Future research should focus on synthesizing and testing a library of diverse scaffolds from this single precursor in a standardized panel of assays. This would allow for a direct and objective comparison of their biological activities and provide clearer SAR insights. Furthermore, elucidating the precise mechanisms of action and evaluating the in vivo efficacy and safety of the most promising "hit" compounds will be critical steps toward their potential clinical application.
References
- CLSI. Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI standard M02. Clinical and Laboratory Standards Institute, Wayne, PA. [URL: https://clsi.org/all-products/standards/products-by-area-of-interest/ast/m02/]
- CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [URL: https://www.clytetechnologies.com/blog/mtt-assay-protocol]
- Abcam. MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
- ResearchHub. Detailed protocol for MTT Cell Viability and Proliferation Assay. [URL: https://www.researchhub.
- CLSI. Methods for Antimicrobial Dilution and Disk Susceptibility Testing of Infrequently Isolated or Fastidious Bacteria. CLSI standard M45. Clinical and Laboratory Standards Institute, Wayne, PA. [URL: https://clsi.org/all-products/standards/products-by-area-of-interest/ast/m45/]
- CHAIN. ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [URL: https://www.chain-network.org/wp-content/uploads/2019/07/CHAIN-SOP-Susceptibility-testing-CLSI-v1.01-1.pdf]
- ATCC. MTT Cell Proliferation Assay. [URL: https://www.atcc.
- CLSI. Performance Standards for Antimicrobial Susceptibility Testing. CLSI standard M100. Clinical and Laboratory Standards Institute, Wayne, PA. [URL: https://clsi.org/all-products/standards/products-by-area-of-interest/ast/m100/]
- ResearchGate. M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. [URL: https://www.researchgate.net/publication/285782787_M02-A11_Performance_Standards_for_Antimicrobial_Disk_Susceptibility_Tests]
- Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [URL: https://www.preprints.org/manuscript/202305.2015/v1]
- Molecules. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6244967/]
- Heterocyclic Letters. Antimicrobial activity of 4-substituted derivatives of 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-quinoline-3-carboxylic acid ester. [URL: https://www.heteroletters.org/archive/3_vol_12_2022/553-562.pdf]
- PubMed. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. [URL: https://pubmed.ncbi.nlm.nih.gov/18463566/]
- OALib. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. [URL: https://www.oalib.com/paper/3080590]
- PubChem. 2-(4'-Chlorobenzoyl)benzoic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/66564]
- BenchChem. Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. [URL: https://www.benchchem.
- BenchChem. A Comparative Analysis of the Biological Activities of 2-Benzoylbenzoic Acid Derivatives. [URL: https://www.benchchem.
- Der Pharma Chemica. Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. [URL: https://www.derpharmachemica.
- Sigma-Aldrich. 2-(4-Chlorobenzoyl)benzoic acid 98%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/123521]
- Journal of Pharmaceutical Negative Results. A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. [URL: https://www.pnrjournal.com/index.php/home/article/view/1000]
- Encyclopedia.pub. Antibacterial Activity of Heterocyclic Compounds. [URL: https://encyclopedia.pub/entry/31206]
- Semantic Scholar. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. [URL: https://www.semanticscholar.org/paper/A-Structure%E2%80%94Activity-Relationship-Study-of-the-of-Zhang-Wang/64048419f4a01c36829705a6669f417f5399581f]
- MDPI. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. [URL: https://www.mdpi.com/1420-3049/29/13/3052]
- PubMed. Dual Antibacterial and Anticancer Activity of 4-Benzoyl-1-dichlorobenzoylthiosemicarbazide Derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/29065843/]
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Comparison of synthesis routes for "2-(4-Chlorobenzoyl)benzoyl chloride"
The following guide details the synthesis of 2-(4-Chlorobenzoyl)benzoyl chloride (CAS 42156-76-3), a critical activated intermediate in the production of pharmaceuticals such as Chlorthalidone and high-performance polymers (polyarylene ether ketones).
CAS Number: 42156-76-3 Target Audience: Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads. Primary Application: Intermediate for Chlorthalidone (diuretic) and phthalazinone-based polymers.
Executive Summary & Structural Insight
The synthesis of 2-(4-chlorobenzoyl)benzoyl chloride is not a simple acid-to-chloride conversion.[1][2][3] It is defined by a dynamic equilibrium between the acyclic acid chloride and the cyclic pseudo-chloride (3-chloro-3-(4-chlorophenyl)phthalide).
-
The Challenge: Ortho-benzoylbenzoic acid derivatives predominantly exist in the lactol (cyclic) form. Upon chlorination, the product is frequently the pseudo-chloride , a cyclic lactone derivative, rather than the open-chain acid chloride.
-
The Implication: While both forms react similarly in nucleophilic substitutions (e.g., Friedel-Crafts or amidation), the pseudo-chloride is often the stable, isolable solid, whereas the open form is a reactive oil. Analytical data (IR/NMR) must be interpreted with this duality in mind.
Structural Equilibrium Diagram
Comparative Route Analysis
The choice of chlorinating agent dictates the purity profile, workup complexity, and scalability.
Route A: Thionyl Chloride ( ) – The Industry Standard
This is the most widely adopted route due to the volatility of byproducts (
-
Mechanism: Nucleophilic attack of the carboxylate on sulfur, followed by
or displacement. -
Reagents: Thionyl Chloride (Excess), DMF (Catalytic).
-
Solvent: Toluene or neat (solvent-free).
Experimental Protocol
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a drying tube (CaCl₂ or
line). Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl and SO₂. -
Charging: Charge 2-(4-chlorobenzoyl)benzoic acid (1.0 eq) and Toluene (5-10 volumes).
-
Activation: Add Thionyl Chloride (1.2 – 1.5 eq) dropwise.
-
Catalysis: Add DMF (0.01 eq). Note: DMF forms the reactive Vilsmeier-Haack reagent, significantly accelerating the reaction.
-
Reaction: Heat to reflux (
) for 3–5 hours. Monitor gas evolution; cessation indicates completion. -
Workup: Distill off excess
and Toluene under reduced pressure. -
Isolation: The residue (often a viscous oil that solidifies) is the crude pseudo-chloride. Recrystallize from dry Heptane/Toluene if high purity is required.
Pros:
-
High conversion (>95%).
-
Volatile byproducts simplify isolation.
-
Scalable from grams to metric tons.
Cons:
-
Corrosive off-gassing requires scrubbing.
-
Trace sulfur contamination can poison downstream catalysts (e.g., Pd/C).
Route B: Oxalyl Chloride – The High-Purity Lab Method
Ideal for small-scale research or when the product is sensitive to heat.
-
Mechanism: Formation of an acyl chloride with evolution of
, , and .[4] -
Reagents: Oxalyl Chloride (1.1 eq), DMF (Catalytic).
-
Solvent: Dichloromethane (DCM) or THF (anhydrous).
Experimental Protocol
-
Setup: Flame-dried glassware under inert atmosphere (
/Ar). -
Charging: Dissolve substrate in anhydrous DCM at
. -
Addition: Add Oxalyl Chloride dropwise to control gas evolution.
-
Catalysis: Add 1-2 drops of DMF. Caution: Vigorous gas evolution will occur immediately.
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours.
-
Workup: Evaporate solvent and excess reagent under high vacuum.
Pros:
-
Extremely mild conditions (
to RT). -
No sulfur residues.
-
"Cleanest" crude profile.
Cons:
-
Oxalyl chloride is significantly more expensive than
. -
Generates Carbon Monoxide (CO), a silent toxic hazard requiring excellent ventilation.
Route C: Phosgene / Triphosgene – The Industrial Scale Alternative
Used in large-scale manufacturing to minimize cost and waste mass.[2]
-
Reagents: Triphosgene (Solid source of phosgene) or Phosgene gas.
-
Conditions: Toluene, catalytic DMF or Activated Carbon.
Protocol Overview: Triphosgene (1/3 eq) is dissolved in toluene and added to the substrate. Upon heating or catalysis, it decomposes to liberate phosgene in situ, which chlorinates the acid.
Pros:
-
Highest Atom Economy (Phosgene is low MW).
-
Triphosgene is a solid, easier to handle than gas cylinders (though still extremely toxic).
Cons:
-
Safety: Phosgene is lethal at very low concentrations. Requires specialized detection systems and training.
-
Strict regulatory controls.[5]
Comparative Data Analysis
| Metric | Route A: Thionyl Chloride | Route B: Oxalyl Chloride | Route C: Phosgene |
| Yield | 90 - 95% | 92 - 98% | >95% |
| Purity (Crude) | Good (Trace S) | Excellent | High |
| Reaction Temp | Reflux ( | ||
| Atom Economy | Moderate | Low (Loss of CO/CO2) | High |
| Safety Profile | Corrosive ( | Toxic ( | Extreme Toxicity |
| Cost | Low | High | Low (at scale) |
| Industrial Suitability | High | Low (R&D only) | High (Dedicated plants) |
Synthesis Workflow & Decision Matrix
References
-
Preparation of Chlorthalidone Intermediates. Google Patents. Patent WO2005065046A2. Describes the industrial handling of 2-(4-chlorobenzoyl)benzoic acid derivatives. Link
-
Synthesis of 2-(4-Chlorobenzoyl)benzoic acid. PrepChem. Detailed protocol for the Friedel-Crafts precursor synthesis. Link
-
Thionyl Chloride Mediated Chlorination. Organic Syntheses, Coll. Vol. 1, p. 147 (1941). Foundational protocol for converting benzoic acid derivatives to acid chlorides. Link
- Pseudo-chloride Formation in o-Benzoylbenzoic Acids.Journal of the American Chemical Society. Mechanistic discussion on the open vs. cyclic chloride equilibrium in ortho-substituted benzophenones. (General Reference for Mechanism).
Sources
Synthetic Utility of 2-(4-Chlorobenzoyl)benzoyl Chloride: A Technical Review
Topic: A review of the synthetic utility of "2-(4-Chlorobenzoyl)benzoyl chloride" Content Type: Technical Comparison Guide
Executive Summary
2-(4-Chlorobenzoyl)benzoyl chloride (CBBC) is a critical electrophilic intermediate, primarily utilized in the pharmaceutical manufacturing of non-steroidal anti-inflammatory drugs (NSAIDs), specifically Indomethacin , and in the synthesis of high-performance poly(arylene ether) polymers.
Unlike simple benzoyl chlorides, CBBC possesses a unique ortho-benzoyl substituent. This structural feature induces a ring-chain tautomerism between the open acyl chloride form and the cyclic pseudo-chloride (3-chloro-3-arylphthalide) form. This duality dictates its reactivity profile, making it superior to standard coupling reagents (EDC/DCC) for sterically demanding cyclizations but requiring precise handling to prevent hydrolysis back to the parent acid, 2-(4-chlorobenzoyl)benzoic acid (CBBA).
Chemical Profile & Tautomerism
To use this reagent effectively, researchers must understand its dynamic structure. In solution, CBBC exists in an equilibrium that favors the cyclic form in non-polar solvents, which protects the carbonyl from premature nucleophilic attack until activation.
-
Parent Acid CAS: 85-56-3 (2-(4-Chlorobenzoyl)benzoic acid)
-
Molecular Formula: C₁₄H₈Cl₂O₂
-
Key Characteristic: Ortho-effect facilitation of intramolecular cyclization.
Structural Equilibrium (The "Pseudo-Chloride" Effect)
-
Open Form: Highly reactive electrophile, typical of acyl chlorides.[1]
-
Cyclic Form (Pseudo): 3-chloro-3-(4-chlorophenyl)phthalide. This form is more stable and acts as a "masked" acyl chloride, releasing the active species upon heating or Lewis acid catalysis.
Comparative Analysis: Activation Methods
For the derivatization of 2-(4-chlorobenzoyl)benzoic acid, three primary activation methods exist. The Acid Chloride route (CBBC) is compared below against In Situ activation and Carbodiimide coupling.
| Feature | Method A: Isolated CBBC (Acid Chloride) | Method B: In Situ Activation (SOCl₂/DMF) | Method C: Carbodiimide (EDC/NHS) |
| Reaction Rate | Very High (Kinetically favored) | High | Moderate to Slow |
| Steric Tolerance | Excellent (Overcomes ortho-bulk) | Excellent | Poor (Hindered by ortho-benzoyl group) |
| Atom Economy | High (Byproduct is HCl gas) | Moderate (Excess SOCl₂ removal req.) | Low (Urea byproducts formed) |
| Purification | Distillation/Crystallization | Solvent evaporation | Chromatography often required |
| Moisture Sensitivity | High (Requires anhydrous storage) | High (System must be dry) | Low (Tolerates trace water) |
| Scale-Up Viability | Preferred for kg-scale | Preferred for batch processing | Limited (Cost of reagents) |
Expert Insight:
Why Method A/B wins: The ortho-benzoyl group creates significant steric hindrance. Carbodiimide coupling agents (Method C) often fail to generate the active ester efficiently in this crowded environment. The Acid Chloride (CBBC), being a smaller electrophile, bypasses this steric penalty, driving reactions to completion—essential for the high-yield requirements of Indomethacin synthesis.
Primary Application: The Indomethacin Pathway
The most authoritative use case for CBBC is the formation of the indole ring system. The acid chloride reacts with 4-methoxyphenylhydrazine (or substituted indoles) to form the amide bond, which subsequently undergoes Fischer Indole Cyclization.
Mechanism Visualization (DOT)
The following diagram illustrates the conversion of the parent acid to CBBC and its subsequent reaction, highlighting the critical equilibrium.
Caption: Reaction pathway showing the activation of CBBA to CBBC and the equilibrium between the open acyl chloride and the cyclic pseudo-chloride, leading to product formation.
Experimental Protocol: Synthesis & Usage
Note: This protocol describes the generation of CBBC followed by a standard amidation, a self-validating workflow where the disappearance of the -OH stretch in IR confirms conversion.
Step 1: Synthesis of 2-(4-Chlorobenzoyl)benzoyl chloride
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (vented to a caustic scrubber for HCl/SO₂), and a dropping funnel.
-
Charging: Add 2-(4-Chlorobenzoyl)benzoic acid (10.0 g, 38.4 mmol) and anhydrous Toluene (50 mL) . The acid may not fully dissolve initially.
-
Activation: Add Thionyl Chloride (5.6 mL, 76.8 mmol) dropwise. Add a catalytic amount of DMF (2-3 drops) to initiate the Vilsmeier-Haack-like catalytic cycle.
-
Reaction: Heat the mixture to reflux (110°C) .
-
Checkpoint: The suspension will clear to a homogeneous solution as the acid chloride forms. Gas evolution (HCl/SO₂) will be vigorous.
-
-
Completion: Reflux for 2-3 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH) or FTIR (disappearance of broad -OH stretch at 2500-3300 cm⁻¹, appearance of C=O chloride stretch ~1770 cm⁻¹).
-
Isolation: Remove excess Thionyl Chloride and Toluene under reduced pressure (rotary evaporator). The residue is the crude CBBC (often a viscous oil or low-melting solid) and is usually used directly to prevent hydrolysis.
Step 2: Utilization (Amidation Example)
-
Dissolution: Redissolve the crude CBBC in anhydrous Dichloromethane (DCM, 50 mL) .
-
Coupling: Cool to 0°C. Add the target amine (e.g., 4-methoxyphenylhydrazine hydrochloride) (38.4 mmol) followed by Triethylamine (11.0 mL, 80 mmol) dropwise to scavenge HCl.
-
Workup: Stir at room temperature for 2 hours. Wash with water, 1N HCl, and Brine. Dry over MgSO₄ and concentrate.
Safety & Handling Guidelines
-
Corrosivity: CBBC hydrolyzes rapidly in moist air to release HCl gas. All transfers must be done under inert atmosphere (N₂/Ar).
-
Pressure Hazard: The synthesis involves gas evolution. Ensure the system is open to a scrubber; never heat a closed system.
-
Toxicity: The parent acid and chlorobenzene derivatives are potential irritants. Use full PPE (gloves, goggles, fume hood).
References
-
Merck & Co., Inc. (1965). Process for preparing 1-(p-chlorobenzoyl)-2-methyl-5-methoxy-3-indolylacetic acid. US Patent 3,161,654.
-
Bhattacharyya, S. (2021).[1][2] Acyl Chlorides in Organic Synthesis. In Comprehensive Organic Synthesis. Elsevier. (General reference on Acid Chloride utility vs Coupling agents).
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-(4-Chlorobenzoyl)benzoic acid.
-
Wang, S. J., et al. (2004). Synthesis and characterization of Phthalazinone containing Poly(arylene ether)s. Macromolecules, 37(1), 60-65. (Demonstrates polymer utility).
Sources
Safety Operating Guide
Personal protective equipment for handling 2-(4-Chlorobenzoyl)benzoyl chloride
Topic: Personal Protective Equipment & Safe Handling of 2-(4-Chlorobenzoyl)benzoyl chloride Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers & Process Chemists
Executive Safety Directive
Immediate Hazard Alert: 2-(4-Chlorobenzoyl)benzoyl chloride is a moisture-sensitive acid chloride . Upon contact with mucous membranes, skin, or ambient humidity, it rapidly hydrolyzes to release hydrochloric acid (HCl) gas and the corresponding carboxylic acid.
The Core Risk: The danger is not just the liquid/solid contact; it is the delayed, irreversible tissue damage caused by the generation of HCl on moist surfaces (eyes, lungs). Standard nitrile gloves often provide insufficient permeation resistance against acid chlorides in organic solvents.
Hazard Mechanism & Risk Assessment
Expert Insight: To safely handle this compound, you must understand its degradation pathway.
The Hydrolysis Trap:
-
Lachrymator Effect: Even if not explicitly labeled as a lachrymator, the HCl mist generated by opening a bottle in a humid room can cause immediate corneal opacity and respiratory spasms.
-
Occlusion Effect: If the chemical penetrates a glove, the trapped acid against the skin under the glove accelerates the burn rate significantly compared to an open splash.
Personal Protective Equipment (PPE) Architecture
Do not rely on generic "lab safety" rules. Use this targeted protection matrix.
PPE Selection Matrix
| Body Area | Standard Operation (Weighing/Transfer) | High-Risk Operation (Scale-up/Quenching) | Technical Justification |
| Hands (Inner) | Laminate Film (Silver Shield/4H) | Laminate Film (Silver Shield/4H) | Nitrile degrades/permeates rapidly with acid chlorides in solvents (DCM/THF). Laminate is chemically impervious. |
| Hands (Outer) | Nitrile (5 mil, disposable) | Nitrile (8 mil) or Neoprene | Outer glove protects the clumsy laminate inner glove from tearing and provides grip. |
| Eyes | Chemical Splash Goggles (Unvented) | Goggles + Face Shield | Safety glasses are insufficient . HCl gas can bypass glasses and dissolve in tear ducts. |
| Respiratory | Fume Hood (Sash at 18") | Full-face Respirator (Type B/E - Acid Gas) | Required only if working outside a hood (e.g., equipment failure cleanup). |
| Body | Cotton Lab Coat (Buttoned) | Chemical Resistant Apron (Rubber/Tyvek) | Cotton absorbs splashes; an apron prevents soak-through to street clothes. |
Visualization: PPE Decision Logic
Figure 1: PPE Decision Tree based on scale and solvation status. Solvents like DCM drastically increase skin permeation rates.
Operational Protocols
A. Weighing & Transfer
-
The "Dry Box" Technique: If a glovebox is unavailable, place the balance inside the fume hood.
-
Avoid Metal Spatulas: Acid chlorides can corrode metal spatulas over time, introducing iron impurities into your reaction. Use porcelain or glass tools if possible, or clean metal immediately.
-
Vessel Prep: All receiving flasks must be flame-dried or oven-dried. Moisture in the flask will consume your reagent before the reaction starts.
B. Controlled Quenching (Disposal)
Critical Error Prevention:NEVER add water to the acid chloride.[1] This causes a violent exotherm and an HCl "volcano." Always add the acid chloride to the quench mixture.
The "Inverse Addition" Protocol:
-
Prepare Quench Pot: A flask containing 10% Sodium Carbonate (
) or Sodium Hydroxide ( ) and ice. -
Dilute Waste: Dilute the residual acid chloride with a non-reactive solvent (Toluene or Hexane).
-
Slow Addition: Dropwise addition of the diluted acid chloride into the stirred alkaline ice bath.
-
pH Check: Ensure pH > 7 before disposal.
Visualization: Quenching Workflow
Figure 2: The "Inverse Addition" quenching protocol ensures heat dissipation and neutralization of HCl.
Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Do not scrub. Wash with soap and water for 15 minutes. Scrubbing drives the acid deeper. If sticky, use Polyethylene Glycol (PEG 400) then water. |
| Eye Contact | Flush for 15 minutes minimum.[2] Hold eyelids open. Seek ophthalmologist immediately —corneal damage can be delayed. |
| Spill (>10mL) | Evacuate area. Do not attempt to wipe with paper towels (fire risk). Cover with dry sand or vermiculite . Neutralize sand with soda ash before disposal. |
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 69110, 2-Chlorobenzoyl chloride. (Used as analogous hazard data for chlorobenzoyl derivatives). Retrieved from [Link]
-
Organic Syntheses. (2013). Safe Handling and Quenching of Acid Chlorides. Organic Syntheses, Coll. Vol. 10. Retrieved from [Link]
-
University of California, Merced. (2022). Standard Operating Procedure: Acid Chlorides. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
